molecular formula C8H7BrN2S B1285151 5-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 944887-82-5

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1285151
CAS No.: 944887-82-5
M. Wt: 243.13 g/mol
InChI Key: LHFKOJQPISWLAY-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKOJQPISWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589443
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944887-82-5
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 944887-82-5[1]

This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential biological significance, with a focus on its role as a potential kinase inhibitor.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known identifiers and predicted properties based on its chemical structure and data from structurally related compounds.

PropertyValueSource/Method
CAS Number 944887-82-5ChemWhat[1]
Molecular Formula C₈H₇BrN₂SCalculated
Molecular Weight 243.12 g/mol Calculated
IUPAC Name This compound
Canonical SMILES CC1=C(C=C2SC(=N)N=C2C1)Br
InChI Key InChIKey=ZPUJTWBWSOOMRP-UHFFFAOYSA-NPubChem[2]
Physical State Solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water; Soluble in organic solvents like DMSO and ethanol (Predicted)

Synthesis Protocol

A proposed two-step synthesis is outlined below, starting from 4-bromo-3-methylaniline.

Part 1: Synthesis of 1-(4-Bromo-3-methylphenyl)thiourea

Materials:

  • 4-Bromo-3-methylaniline

  • Ammonium thiocyanate

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • A mixture of 4-bromo-3-methylaniline (1 equivalent) and concentrated hydrochloric acid in water is prepared.

  • To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in water is added.

  • The reaction mixture is heated at reflux for several hours until the starting aniline is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude 1-(4-bromo-3-methylphenyl)thiourea is washed with cold water and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Part 2: Oxidative Cyclization to this compound

Materials:

  • 1-(4-Bromo-3-methylphenyl)thiourea

  • Bromine

  • Chloroform or Acetic Acid

Procedure:

  • The synthesized 1-(4-bromo-3-methylphenyl)thiourea (1 equivalent) is dissolved in a suitable solvent like chloroform or glacial acetic acid.

  • The solution is cooled in an ice bath.

  • A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The precipitated product, the hydrobromide salt of this compound, is collected by filtration.

  • The salt is then treated with a base, such as aqueous ammonia or sodium bicarbonate, to neutralize it and yield the free amine.

  • The final product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram of the Proposed Synthesis Workflow:

Synthesis_of_this compound cluster_0 Part 1: Thiourea Formation cluster_1 Part 2: Oxidative Cyclization 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Reaction_1 Reaction with HCl, H2O, Reflux 4-Bromo-3-methylaniline->Reaction_1 Ammonium_thiocyanate Ammonium_thiocyanate Ammonium_thiocyanate->Reaction_1 1-(4-Bromo-3-methylphenyl)thiourea 1-(4-Bromo-3-methylphenyl)thiourea Reaction_1->1-(4-Bromo-3-methylphenyl)thiourea Thiourea_intermediate 1-(4-Bromo-3-methylphenyl)thiourea Reaction_2 Oxidative Cyclization in Chloroform Thiourea_intermediate->Reaction_2 Bromine Bromine Bromine->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 2-aminobenzothiazole derivatives have garnered significant attention as potential anticancer agents.

Recent studies have highlighted the role of certain 2-aminobenzothiazole derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][5][7]

Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like Akt, ultimately leading to reduced cell proliferation and survival.

Given the structural similarities of this compound to known PI3K inhibitors, it is a promising candidate for investigation as an inhibitor of this pathway.

Diagram of the PI3K/Akt Signaling Pathway:

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 5-Bromo-6-methyl-1,3- benzothiazol-2-amine (Proposed Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition.

Experimental Protocols for Biological Assays

To evaluate the potential of this compound as a PI3K inhibitor, a series of in vitro assays can be performed.

PI3K Enzyme Inhibition Assay (e.g., TR-FRET)

This assay directly measures the enzymatic activity of PI3K in the presence of the test compound.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ isoforms)

  • PIP2 substrate

  • ATP

  • TR-FRET detection reagents (e.g., biotinylated PIP3 antibody and a fluorescently labeled PIP3 analog)

  • Assay buffer

  • 384-well microplates

  • TR-FRET-compatible plate reader

  • This compound dissolved in DMSO

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer.

  • Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

  • Add the PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate the plate in the dark to allow for the detection reagents to bind.

  • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths.

  • Calculate the ratio of the two emission signals, which is proportional to the amount of PIP3 produced.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related bromo-substituted aromatic amines are generally considered to be irritants and may be harmful if swallowed or inhaled.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as a candidate for inhibiting the PI3K/Akt signaling pathway. This guide provides a foundational understanding of its properties, a viable synthetic approach, and a framework for evaluating its biological activity. Further experimental validation of the data presented here is essential for advancing its potential therapeutic applications.

References

Physicochemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from closely related analogues to provide a comparative context for researchers. The guide details common experimental protocols for synthesis and characterization and visualizes a key signaling pathway where similar compounds have shown activity, offering a basis for future research and development.

Core Physicochemical Properties

This compound (CAS Number: 944887-82-5) is a substituted aminobenzothiazole. While specific experimental data for this compound is not widely published, its fundamental properties can be identified.

PropertyValueSource
CAS Number 944887-82-5ChemWhat[1]
Molecular Formula C₈H₇BrN₂SAromsyn Co.,Ltd.[2]
Molecular Weight 243.12 g/mol Aromsyn Co.,Ltd.[2]
Canonical SMILES CC1=C(C=C2SC(=N)N=C2C1)BrChemWhat[1]
InChI Key Not explicitly available-

Comparative Physicochemical Data

To facilitate research and provide estimated values, the following table summarizes experimental and predicted data for structurally similar benzothiazole derivatives. These values can serve as a useful reference for predicting the behavior of this compound.

Property5-Bromo-1,3-benzothiazol-2-amine2-Amino-6-bromobenzothiazole6-Benzothiazolamine, 5-bromo- (Predicted)
CAS Number 20358-03-615864-32-11823470-87-6
Molecular Weight 229.10 g/mol [3]229.10 g/mol 229.1 g/mol
Melting Point (°C) Not Available213-217[4]Not Available
Boiling Point (°C) Not AvailableNot Available359.3 ± 22.0
XLogP3 / LogP 2.7[3]Not AvailableNot Available
pKa Not AvailableNot Available2.19 ± 0.10

Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-documented in scientific literature. A general and widely used method is the oxidative cyclization of a substituted p-toluidine derivative using a thiocyanate salt and a halogen.

General Synthesis of 2-Amino-5-bromo-6-methylbenzothiazole

This protocol is a representative method for the synthesis of the title compound, adapted from established procedures for similar structures.[5]

Materials:

  • 4-Bromo-3-methylaniline

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • Dissolve equimolar amounts of 4-bromo-3-methylaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then pour it into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water to remove excess acid and salts, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

  • Melting Point: Determined using a melting point apparatus.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.[6][8]

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[7]

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

Derivatives of 2-aminobenzothiazole have been reported to act as inhibitors of several key enzymes and signaling pathways implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR) Kinase [12]

  • Cyclin-Dependent Kinase 2 (CDK2) [12]

  • PI3K/Akt/mTOR Signaling Pathway [6]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for drug development. The potential for this compound to modulate this pathway represents a valuable avenue for future investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Substituted Aniline + Thiocyanate Salt reaction Oxidative Cyclization (e.g., with Bromine in Acetic Acid) start->reaction Reactants product Crude 2-Aminobenzothiazole Precipitate reaction->product Yields filtration Filtration & Washing product->filtration recrystallization Recrystallization filtration->recrystallization analysis Characterization (NMR, IR, MS, MP) recrystallization->analysis final_product Pure Compound analysis->final_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibits

References

Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core synthetic strategy, experimental protocols, and relevant structure-activity relationships, presenting data in a clear and accessible format for researchers and professionals in the field.

Core Synthesis Pathway: Electrophilic Cyclization of an Aryl Thiourea

The most direct and widely utilized method for the synthesis of 2-aminobenzothiazoles is the electrophilic cyclization of an appropriately substituted aryl thiourea. In the case of this compound, the synthesis logically commences with 4-bromo-3-methylaniline. This starting material undergoes a two-step, one-pot reaction sequence involving thiocyanation followed by intramolecular cyclization.

The general mechanism involves the in-situ formation of a thiocyanate intermediate from the reaction of the aniline with a thiocyanate salt. This is followed by the addition of an electrophilic halogen, typically bromine, which facilitates the cyclization to form the benzothiazole ring system.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate (In-situ) cluster_product Final Product 4-bromo-3-methylaniline 4-Bromo-3-methylaniline Thiourea Aryl Thiourea Intermediate 4-bromo-3-methylaniline->Thiourea Thiocyanation Reagents 1. KSCN or NH4SCN 2. Bromine (Br2) or equivalent in Acetic Acid Reagents->Thiourea Product This compound Reagents->Product Thiourea->Product Electrophilic Cyclization SAR_Diagram cluster_core 2-Aminobenzothiazole Core cluster_substituents Substituent Effects on Anticancer Activity Core 2-Aminobenzothiazole Scaffold R1 Position 2 (Amino Group): - Derivatization can modulate solubility and target binding. Core->R1 influences R2 Positions 4, 5, 6, 7 (Benzene Ring): - Halogens (e.g., Br, Cl) often enhance potency. - Electron-donating groups (e.g., CH3, OCH3) can influence activity. Core->R2 influences R3 Lipophilicity: - Overall molecular lipophilicity is crucial for cell permeability. Core->R3 contributes to

The Discovery and Synthesis of 2-Aminobenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and versatile chemical properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the seminal and contemporary synthetic routes to this privileged heterocyclic motif, tailored for researchers, scientists, and professionals in drug development. The document details key experimental protocols, presents comparative quantitative data, and illustrates the logical workflows of the core synthetic strategies.

Core Synthetic Strategies: An Overview

The synthesis of 2-aminobenzothiazoles has evolved from classical condensation and cyclization reactions to modern, more efficient, and environmentally conscious methodologies. The most prominent and historically significant approaches include the Hugerschoff and Jacobson syntheses, which rely on the cyclization of arylthioureas and thiobenzanilides, respectively. Contemporary methods often focus on improving yields, reducing reaction times, and employing less hazardous reagents through catalytic systems and innovative reaction media.[4][5]

The Hugerschoff Reaction: Oxidative Cyclization of Arylthioureas

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[6][7] This reaction typically utilizes bromine in an acidic medium, such as acetic acid, to facilitate the intramolecular electrophilic substitution.[8]

Hugerschoff_Reaction A Aryl Amine B Thiocyanation (e.g., KSCN, NH4SCN) A->B Step 1 C Arylthiourea Intermediate B->C D Oxidative Cyclization (e.g., Br2, SO2Cl2) C->D Step 2 E 2-Aminobenzothiazole D->E

Caption: Logical workflow of the Hugerschoff reaction.

A significant advancement in the Hugerschoff reaction involves a one-pot synthesis directly from anilines and a thiocyanate salt, streamlining the process by forming the arylthiourea intermediate in situ.[6]

One_Pot_Hugerschoff Aniline Aniline Intermediate Intermediate Formation (in situ Arylthiourea) Aniline->Intermediate KSCN Potassium Thiocyanate (KSCN) KSCN->Intermediate Cyclization Oxidative Cyclization (Bromine in Acetic Acid) Intermediate->Cyclization Product 2-Aminobenzothiazole Cyclization->Product

Caption: One-pot synthesis of 2-aminobenzothiazole.

Experimental Protocols for the Hugerschoff Reaction

Synthesis of 2-amino-6-methylbenzothiazole: [9]

  • To a solution of p-tolylthiourea (83.0 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 1.0 g of 48% aqueous HBr.

  • Control the temperature at 45°-50° C for 1.5 hours, then raise it to 90° C and maintain for 5 hours.

  • Sparge the mixture with nitrogen for 30 minutes and then cool to 20° C.

  • Add 80 ml of water with rapid stirring.

  • Filter the precipitated product, wash with acetone, and dry.

  • Reslurry the solid in 800 ml of water and make the mixture basic with 28% aqueous ammonia.

  • Filter the solid, wash with water, and dry to yield the final product.

Synthesis of 2-amino-6-chlorobenzothiazole: [9]

  • To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, maintaining the temperature at 45°-50° C.

  • Maintain the mixture at 45°-50° C for 1.5 hours, then at 65°-70° C for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring.

  • Cool the mixture again, filter the precipitated product, wash with three 150 ml portions of acetone, and dry.

Synthesis from Anilines and Thiocyanates

A widely used method involves the direct reaction of substituted anilines with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine in glacial acetic acid.[8][10] This approach is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles.[8]

Experimental Protocol for Synthesis from Aniline and KSCN

General procedure for the synthesis of substituted 2-aminobenzothiazoles: [10]

  • Dissolve the substituted aniline in glacial acetic acid.

  • Add a solution of potassium thiocyanate (KSCN) in glacial acetic acid.

  • Cool the mixture to below 10 °C.

  • Add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, reflux the reaction mixture.

  • Isolate and purify the resulting substituted 2-aminobenzothiazole.

Synthesis from o-Aminothiophenol

Another important pathway involves the condensation of o-aminothiophenol with various reagents. This method is versatile and can be used to synthesize a range of 2-substituted benzothiazoles.[11][12]

o_Aminothiophenol_Routes oATP o-Aminothiophenol Reagents Condensation Reagent (e.g., Aldehydes, Ketones, Acid Chlorides) oATP->Reagents Product 2-Substituted Benzothiazole Reagents->Product Cyclocondensation

Caption: General synthetic route from o-aminothiophenol.

Experimental Protocol for Synthesis from o-Aminothiophenol

Synthesis of 2-substituted benzothiazoles using aldehydes: [13]

  • To a solution of o-aminothiophenol in a suitable solvent (e.g., DMF), add the desired aldehyde.

  • Add a catalytic amount of iodine.

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Modern Synthetic Approaches

Recent advancements in the synthesis of 2-aminobenzothiazoles have focused on developing more sustainable and efficient methods. These include solid-phase synthesis for combinatorial library generation and metal-catalyzed reactions that offer milder reaction conditions and broader substrate scope.[4][5][8]

Solid-Phase Synthesis

Solid-phase synthesis allows for the high-throughput generation of 2-aminobenzothiazole libraries, which is particularly valuable in drug discovery.[8][14] The general strategy involves attaching a precursor to a solid support, carrying out the cyclization and subsequent modifications, and finally cleaving the desired product from the resin.[8]

Solid_Phase_Synthesis Resin Carboxy-Polystyrene Resin AcylIsothiocyanate Resin-Bound Acyl-Isothiocyanate Resin->AcylIsothiocyanate Two Steps Thiourea N-Acyl, N'-Phenyl-Thiourea on Resin AcylIsothiocyanate->Thiourea Reaction with Aniline Cyclization Cyclization Thiourea->Cyclization BenzothiazoleResin 2-Aminobenzothiazole on Resin Cyclization->BenzothiazoleResin Cleavage Cleavage from Resin (e.g., Hydrazine) BenzothiazoleResin->Cleavage Product 2-Aminobenzothiazole Product Cleavage->Product

Caption: Workflow for solid-phase synthesis of 2-aminobenzothiazoles.

Experimental Protocol for Solid-Phase Synthesis

General procedure for the solid-phase synthesis of 2-aminobenzothiazoles: [8]

  • Prepare the resin-bound acyl-isothiocyanate from carboxy-polystyrene resin.

  • Treat the resin with the appropriate aniline in N,N-dimethylformamide (DMF) at room temperature overnight to form the N-acyl, N'-phenyl-thiourea.

  • Wash the solid phase sequentially with DMF, acetone, and methanol.

  • Perform the cyclization reaction. For example, treat the resin with bromine in acetic acid at room temperature for 16 hours.

  • Cleave the final product from the resin, for instance, by treating with hydrazine monohydrate in ethanol under microwave irradiation at 150 °C for 30 minutes.

Metal-Catalyzed Syntheses

The use of transition metal catalysts, such as copper and iron, has enabled the development of efficient and environmentally friendly methods for 2-aminobenzothiazole synthesis.[4][5] These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.

FeCl3-Catalyzed Tandem Reaction: [5] An environmentally benign route involves the FeCl3-catalyzed tandem reaction of 2-iodoaniline with an isothiocyanate in water, using a phase-transfer catalyst. This method allows for the recovery and recycling of the reaction medium.

Copper-Catalyzed Reactions: [4] Copper catalysts, such as CuBr or CuCl2, can be used in the reaction of 2-haloanilines or aminothiophenols with thiocarbamoyl chloride to afford 2-aminobenzothiazoles in good yields under mild conditions.

Quantitative Data Summary

The following table summarizes the yields for various synthetic methods for 2-aminobenzothiazoles, providing a comparative overview of their efficiencies.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
p-Tolylthiourea98% H2SO4, 48% aq. HBr, 45-90°C2-Amino-6-methylbenzothiazole95[9]
p-Chlorophenylthiourea98% H2SO4, 48% aq. HBr, 45-70°C2-Amino-6-chlorobenzothiazole92[9]
Phenylthiourea98% H2SO4, Br22-Aminobenzothiazole sulfate-[9]
Substituted AnilinesKSCN, Br2, Acetic Acid, <10°CSubstituted 2-Aminobenzothiazoles-[10]
2-IodoanilinesIsothiocyanates, FeCl3, Water2-Aminobenzothiazoles-[5]
2-HaloanilinesThiocarbamoyl chloride, CuBr, t-BuOK2-AminobenzothiazolesGood[4]
AminothiophenolsThiocarbamoyl chloride, CuCl2, K2CO32-AminobenzothiazolesGood[4]

Note: Yields can vary significantly based on the specific substrates and reaction conditions used. The table provides a general comparison based on the cited literature.

Conclusion

The discovery and development of synthetic routes to 2-aminobenzothiazoles have been driven by their significant potential in various scientific fields, particularly in drug discovery.[3][15] From the classical Hugerschoff reaction to modern metal-catalyzed and solid-phase methodologies, the synthetic chemist's toolbox for accessing this important scaffold has expanded considerably. The choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and considerations for green chemistry. This guide provides a foundational understanding of the key synthetic strategies, enabling researchers to make informed decisions in their pursuit of novel 2-aminobenzothiazole derivatives.

References

Underlying mechanism of action for benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Underlying Mechanisms of Action for Benzothiazole Derivatives

Introduction

Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, primarily C-2 and C-6, leading to derivatives with enhanced and specific biological effects.[2] These derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.[3][4][5] This guide elucidates the core mechanisms of action through which benzothiazole derivatives exert their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Mechanisms of Action

Benzothiazole derivatives exhibit potent antitumor activity against a broad spectrum of cancer cell lines through diverse mechanisms.[6][7] The primary pathways involve the induction of apoptosis, inhibition of crucial cell signaling kinases, and targeting of enzymes essential for cancer cell proliferation.[8][9]

Induction of Apoptosis via the Mitochondrial Pathway

A predominant mechanism for many benzothiazole anticancer agents is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[10][11]

  • Reactive Oxygen Species (ROS) Generation: Certain derivatives trigger an increase in intracellular ROS levels. This oxidative stress disrupts cellular homeostasis and initiates the apoptotic cascade.[11][12]

  • Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to the loss of mitochondrial transmembrane potential.[11]

  • Regulation of Bcl-2 Family Proteins: Benzothiazoles can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[10]

  • Cytochrome c Release and Caspase Activation: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components.[10][13]

A novel benzothiazole derivative, YLT322, was shown to induce apoptosis in HepG2 cells through the activation of caspases-9 and -3, but not caspase-8, confirming the involvement of the mitochondrial pathway.[10] Similarly, another derivative, BTD, promoted apoptosis in colorectal cancer cells by increasing ROS generation and disrupting the mitochondrial transmembrane potential.[11]

G BTD Benzothiazole Derivative (BTD) ROS ↑ Reactive Oxygen Species (ROS) BTD->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) BTD->Bcl2 Bax Bax (Pro-apoptotic) BTD->Bax Mito Mitochondrion ROS->Mito Disrupts MMP CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazoles.
Inhibition of Kinase Signaling Pathways

Benzothiazole derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and is often hyperactivated in cancer. The novel derivative PB11 was found to down-regulate PI3K and AKT, thereby suppressing this pro-survival pathway and inducing apoptosis in U87 and HeLa cancer cells.[14]

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another key cascade in cancer cell proliferation. Compound B7, a dual-action derivative, was shown to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells, arresting the cell cycle and promoting apoptosis.[15]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes BTD Benzothiazole Derivative (e.g., PB11, B7) BTD->PI3K Inhibits BTD->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.
Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are crucial for the survival of hypoxic tumors.[6][7]

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription, leading to DNA damage and cell death.[8][9]

Quantitative Data: Anticancer Activity
Compound/DerivativeTarget Cell LineActivityValue
Derivative 29SKRB-3 (Breast)IC501.2 nM[6]
Derivative 29SW620 (Colon)IC504.3 nM[6]
Derivative 29A549 (Lung)IC5044 nM[6]
YLT322HepG2 (Liver)Apoptosis (48h)~55% at 2 µM[10]
B7A431 (Skin)IC50< 4 µM[15]
B7A549 (Lung)IC50< 4 µM[15]
PB11U87 (Glioblastoma)IC50~20 nM[14]
PB11HeLa (Cervical)IC50~20 nM[14]

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has spurred the development of new therapeutic agents, with benzothiazole derivatives showing significant promise.[16][17] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[16][18]

Inhibition of Folate Biosynthesis

A key target for antimicrobial benzothiazoles is the bacterial folate synthesis pathway. Sulfonamide-containing benzothiazoles act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid, which is a precursor for nucleotide synthesis.[19] By competing with the natural substrate, p-aminobenzoic acid (PABA), these derivatives block the pathway, leading to bacterial growth inhibition.[19]

Inhibition of DNA Gyrase and Other Enzymes

Benzothiazole derivatives have been reported to inhibit a variety of other crucial bacterial enzymes:[16][18][20]

  • DNA Gyrase: This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

  • Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway.[21]

  • Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): Involved in the synthesis of the bacterial cell wall.[18]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[22]

G PABA p-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Catalyzes BTD Benzothiazole Derivative BTD->DHPS Competitive Inhibition Growth Bacterial Growth Folate->Growth Essential for

Caption: Inhibition of bacterial DHPS by benzothiazole derivatives.
Quantitative Data: Antimicrobial Activity

Compound/DerivativeTarget Enzyme/OrganismActivityValue
Compound 16bDHPSIC507.85 µg/mL[19]
Compound 16cS. aureusMIC0.025 mM[19]
Compound 41cE. coliMIC3.1 µg/mL[18]
Compound 41cP. aeruginosaMIC6.2 µg/mL[18]
Compound 46a/46bE. coliMIC15.62 µg/mL[18]

Neuroprotective Mechanisms of Action

Benzothiazole derivatives hold potential for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][23] Their mechanisms focus on modulating neurotransmitter levels and preventing the pathological protein aggregation that characterizes these conditions.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain.[24] Many benzothiazole derivatives have been synthesized as potent and selective inhibitors of human MAO-B.[23][24][25] For example, 2-methylbenzo[d]thiazole derivatives were found to be highly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[23]

Inhibition of Cholinesterases (AChE/BChE)

Inhibition of acetylcholinesterase (AChE) is the primary treatment approach for Alzheimer's disease, aiming to increase levels of the neurotransmitter acetylcholine.[26] Several benzothiazole derivatives have been developed as dual inhibitors of both MAO-B and AChE, offering a multi-target approach to treating the complex pathology of Alzheimer's.[26][27][28] Compound 4f from one study was a potent dual inhibitor with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B.[26][27]

Inhibition of Amyloid-Beta (Aβ) Aggregation

The formation of amyloid-beta plaques is a key pathological hallmark of Alzheimer's disease.[29] Certain benzothiazole derivatives have been shown to inhibit the aggregation of the Aβ peptide, potentially slowing disease progression.[26][30] The same compound 4f that dually inhibited AChE and MAO-B also demonstrated an ability to prevent the formation of Aβ plaques.[26][30]

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by ACh Acetylcholine AChE AChE ACh->AChE Degraded by PD Parkinson's Symptoms MAOB->PD Contributes to AD Alzheimer's Symptoms AChE->AD Contributes to BTD Benzothiazole Derivative BTD->MAOB Inhibits BTD->AChE Inhibits

Caption: Dual inhibition of MAO-B and AChE for neuroprotection.
Quantitative Data: Neuroprotective Activity

Compound/DerivativeTarget EnzymeActivityValue
Compound 4dhMAO-BIC500.0046 µM[23]
Compound 3ehMAO-BIC500.060 µM[24]
Compound 4fAChEIC5023.4 nM[26][27][30]
Compound 4fMAO-BIC5040.3 nM[26][27][30]
Compound 30MAO-BIC500.015 µM[28]
Compound 30AChEIC500.114 µM[28]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings in drug development.

Workflow for In Vitro Anticancer Screening

G Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Compound Treatment Culture->Treat MTT Cytotoxicity Assay (e.g., MTT) Treat->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis If cytotoxic Western Protein Analysis (Western Blot) Apoptosis->Western Confirm mechanism End Data Analysis & Conclusion Western->End

Caption: General workflow for in vitro anticancer drug screening.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based method quantifies the percentage of apoptotic cells.[10]

  • Cell Treatment: Cells are treated with the compound for the desired time and concentration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

MAO Enzyme Inhibition Assay (Fluorometric)

This in vitro assay measures the ability of a compound to inhibit MAO-A or MAO-B activity.[27][31]

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is used.

  • Reaction Mixture: The assay is performed in a 96-well plate. The benzothiazole inhibitor (at various concentrations) is pre-incubated with the MAO enzyme in a buffer solution.

  • Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction. The MAO enzyme catalyzes the deamination of the substrate, producing a fluorescent product (4-hydroxyquinoline) and hydrogen peroxide.

  • Fluorescence Reading: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The benzothiazole scaffold is a privileged structure in drug discovery, giving rise to derivatives with potent and varied mechanisms of action. In oncology, they primarily function by inducing apoptosis through the mitochondrial pathway and inhibiting key survival kinases like PI3K/AKT.[10][14] As antimicrobial agents, they effectively target essential bacterial enzymes, such as DHPS, that are distinct from their mammalian counterparts.[19] In the field of neuroprotection, benzothiazole derivatives offer a multi-target approach by inhibiting enzymes like MAO-B and AChE, and by preventing pathological protein aggregation, making them promising candidates for multifactorial diseases like Alzheimer's.[26][27] The continued exploration of this versatile scaffold, guided by detailed mechanistic studies and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutics.

References

The Pharmacological Profile of Substituted 2-Aminobenzothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad and potent pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, serves as a versatile template for the design and development of novel therapeutic agents. Derivatives of 2-aminobenzothiazole have demonstrated significant potential across various disease areas, most notably in oncology and infectious diseases. Their ability to interact with a diverse range of biological targets, including kinases, enzymes, and other proteins, has made them a focal point of extensive research. This technical guide provides a comprehensive overview of the pharmacological profile of substituted 2-aminobenzothiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to support ongoing and future drug discovery efforts.

Core Pharmacological Activities

Substituted 2-aminobenzothiazoles exhibit a wide spectrum of biological effects, with the most extensively studied being their anticancer and antimicrobial properties.

  • Anticancer Activity: A substantial body of research highlights the potential of 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have been shown to be cytotoxic against a variety of cancer cell lines and to modulate key signaling pathways implicated in cancer progression.[1]

  • Antimicrobial Activity: Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1] The rise of antimicrobial resistance has spurred the investigation of novel chemical entities like 2-aminobenzothiazoles as potential solutions.[2]

  • Other Activities: Beyond oncology and infectious diseases, these compounds have also been investigated for their anti-inflammatory, neuroprotective, anticonvulsant, and antidiabetic properties, underscoring the therapeutic versatility of the 2-aminobenzothiazole core.[3][4]

Quantitative Data Summary: A Comparative Overview

The following tables provide a structured summary of the in vitro biological activities of various substituted 2-aminobenzothiazole derivatives, facilitating a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Substituted 2-Aminobenzothiazoles
Compound IDTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13 - 61.03Contains a 4-nitroaniline moiety. Potent but not acting primarily through PI3Kγ inhibition.[5]
MCF-7 (Breast Cancer)22.13 - 61.03[5]
OMS14 A549 (Lung Cancer)22.13 - 61.03Features a piperazine-4-nitroaniline substituent.[5]
MCF-7 (Breast Cancer)22.13 - 61.03Significantly inhibits PIK3CD/PIK3R1.[5]
Compound 13 HCT116 (Colon Cancer)6.43 ± 0.72EGFR inhibitor.[6]
A549 (Lung Cancer)9.62 ± 1.14[6]
A375 (Melanoma)8.07 ± 1.36[6]
Compound 20 HepG2 (Liver Cancer)9.99VEGFR-2 inhibitor with a thiazolidinedione moiety.[6]
HCT-116 (Colon Cancer)7.44[6]
MCF-7 (Breast Cancer)8.27[6]
Compound 21 HepG2 (Liver Cancer)12.14VEGFR-2 inhibitor; methyl group on the phenyl ring is optimal for potency.[6]
HCT-116 (Colon Cancer)10.34[6]
MCF-7 (Breast Cancer)11.25[6]
Compound 10 EGFR0.0947Structure-based designed EGFR inhibitor.[7]
Compound 11 EGFR0.054Structure-based designed EGFR inhibitor.[7]
Table 2: In Vitro Antimicrobial Activity of Substituted 2-Aminobenzothiazoles
Compound IDMicrobial StrainMIC (µg/mL)Notes
Compound 1n Candida albicans4 - 8Designed based on molecular modeling studies.[8][9]
Candida parapsilosis4 - 8[8][9]
Candida tropicalis4 - 8[8][9]
Compound 1o Candida albicans4 - 8Designed based on molecular modeling studies.[8][9]
Candida parapsilosis4 - 8[8][9]
Candida tropicalis4 - 8[8][9]
Various Derivatives Staphylococcus aureus-N-propyl imidazole moiety found to be critical for antibacterial activity.[2]
Various Derivatives Gram-negative bacteriaDiminished activitySubstrate for bacterial efflux pumps.[2]

Key Signaling Pathways and Mechanisms of Action

Substituted 2-aminobenzothiazoles exert their pharmacological effects by modulating various critical cellular signaling pathways. Their anticancer properties, in particular, are often attributed to the inhibition of protein kinases that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many cancers.[10] Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting the PI3K enzyme.[5] By inhibiting PI3K, these compounds block the downstream activation of Akt and mTOR, leading to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12][13] The inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[12] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted 2-aminobenzothiazoles.

General Synthesis of the 2-Aminobenzothiazole Core

A common and established method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.[6][7]

Materials:

  • Substituted aniline

  • Ammonium thiocyanate or Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below 10°C in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Aminobenzothiazole Core Start Substituted Aniline + Acetic Acid Step1 Cool to <10°C Start->Step1 Step2 Add NH4SCN Step1->Step2 Step3 Add Bromine in Acetic Acid Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Precipitate in Ice Water Step4->Step5 End Purified 2-Aminobenzothiazole Step5->End

General workflow for the synthesis of the 2-aminobenzothiazole core.
In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Substituted 2-aminobenzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well plate B Treat with 2-Aminobenzothiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the inhibitory activity of compounds against specific protein kinases.[6][15]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[15]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Kinase_Assay_Workflow cluster_kinase Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 30°C, 60 min) C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescence (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 G->H

General workflow for a luminescence-based kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • 2-Aminobenzothiazole derivatives

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Conclusion

Substituted 2-aminobenzothiazoles represent a highly versatile and promising scaffold in modern medicinal chemistry. Their derivatives have demonstrated significant pharmacological activities, particularly in the realms of anticancer and antimicrobial research. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design of novel, potent, and selective therapeutic agents based on the 2-aminobenzothiazole framework. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from closely related substituted 2-aminobenzothiazole analogs to forecast its therapeutic potential for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit significant activity in the following areas:

  • Antifungal Activity: The presence of a methyl group at the C-6 position is associated with potent antifungal activity, particularly against Candida albicans. Halogen substitution, such as the bromine at the C-5 position, is also a common feature in antimicrobial benzothiazoles.[1]

  • Antibacterial Activity via DNA Gyrase Inhibition: 2-Aminobenzothiazole derivatives are known inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication.[2][3][4][5][6] Compounds with substitutions at the C-5 position have shown promising activity against a range of bacteria, including ESKAPE pathogens.[2][5]

  • Anticancer Activity: The benzothiazole nucleus is a common scaffold in the design of anticancer agents.[7][8][9] Derivatives have demonstrated cytotoxicity against various human cancer cell lines, including breast, lung, and colon cancer.[7][8][9]

Synthesis and Chemical Profile

The synthesis of this compound would likely follow established protocols for the synthesis of substituted 2-aminobenzothiazoles. A general synthetic workflow is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product 4-Bromo-5-methylaniline 4-Bromo-5-methylaniline Thiocyanation & Cyclization Thiocyanation & Cyclization 4-Bromo-5-methylaniline->Thiocyanation & Cyclization Potassium thiocyanate (KSCN) Potassium thiocyanate (KSCN) Potassium thiocyanate (KSCN)->Thiocyanation & Cyclization Bromine (Br2) Bromine (Br2) Bromine (Br2)->Thiocyanation & Cyclization Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Thiocyanation & Cyclization This compound This compound Thiocyanation & Cyclization->this compound

Caption: Generalized synthesis of this compound.

Chemical Identification:

Identifier Value
IUPAC Name This compound

| CAS Number | 944887-82-5 |

Quantitative Data Summary (Based on Analogs)

The following tables summarize quantitative biological activity data for structurally related benzothiazole derivatives.

Table 1: Antifungal Activity of Substituted Benzothiazole Analogs

Compound Organism MIC (µg/mL) Reference
C-6 Methyl-substituted derivative Candida albicans Potent

| 6-Bromo-2-amino derivative | Fungal strains | Moderate |[1] |

Table 2: DNA Gyrase B Inhibitory Activity of 5-Substituted 2-Aminobenzothiazole Analogs

Compound Enzyme Source IC₅₀ Reference
Analog A E. coli GyrB < 10 nM [2]
Analog D E. coli GyrB < 10 nM [2]

| Analog E | E. coli GyrB | < 10 nM |[2][5] |

Table 3: Cytotoxicity of Benzothiazole Analogs against Human Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Reference
Ru(III) containing methylbenzothiazole K-562 (Leukemia) 16.21 ± 2.33 [7]
Ru(III) containing methylbenzothiazole KE-37 (Leukemia) 7.74 ± 2.50 [7]
Pyridine containing pyrimidine benzothiazole ME-180 (Cervical) 4.01 [7]
Naphthalimide derivative HT-29 (Colon) 3.47 ± 0.2 [7]
Naphthalimide derivative A549 (Lung) 3.89 ± 0.3 [7]

| Naphthalimide derivative | MCF-7 (Breast) | 5.08 ± 0.3 |[7] |

Experimental Protocols (Representative for Analogs)

The following are generalized experimental protocols for assessing the biological activities of benzothiazole derivatives, based on methodologies reported for analogous compounds.

Antifungal Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10² to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial dilution of the test compound is prepared in the broth medium in a series of test tubes.

  • Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The tubes are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.[1]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action: DNA Gyrase Inhibition

A plausible mechanism of action for the antibacterial activity of this compound is the inhibition of DNA gyrase. This enzyme is essential for maintaining DNA topology and is a validated target for antibacterial drugs. The proposed inhibitory pathway is illustrated below.

G cluster_compound Inhibitor cluster_enzyme Bacterial Enzyme cluster_process Cellular Process cluster_outcome Outcome This compound This compound DNA Gyrase (GyrB subunit) DNA Gyrase (GyrB subunit) This compound->DNA Gyrase (GyrB subunit) Binds to ATP-binding site ATP Binding ATP Binding DNA Gyrase (GyrB subunit)->ATP Binding Prevents DNA Supercoiling DNA Supercoiling ATP Binding->DNA Supercoiling Required for DNA Replication DNA Replication DNA Supercoiling->DNA Replication Essential for Inhibition of Bacterial Growth Inhibition of Bacterial Growth DNA Replication->Inhibition of Bacterial Growth Leads to

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion

While direct experimental validation is pending, the analysis of structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to initiate the biological evaluation of this novel benzothiazole derivative. Future studies should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities and to elucidate its precise mechanisms of action.

References

The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This versatility has made it a focal point for the discovery and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the significant medicinal chemistry applications of the benzothiazole core, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed resource, encompassing quantitative biological data, explicit experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a multitude of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell growth, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various benzothiazole derivatives has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency. A selection of these findings is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole Derivatives
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[1]
H460 (Lung)0.29[1]
A549 (Lung)0.84[1]
MDA-MB-231 (Breast)0.88[1]
Thiophene-based Acetamide Benzothiazole Derivatives
Derivative 21MCF-7 (Breast)24.15[1]
HeLa (Cervical)46.46[1]
Morpholine-based Thiourea Benzothiazole Derivatives
Derivative 22MCF-7 (Breast)26.43[1]
HeLa (Cervical)45.29[1]
Derivative 23MCF-7 (Breast)18.10[1]
HeLa (Cervical)38.85[1]
Naphthalimide-Benzothiazole Derivatives
Derivative 66HT-29 (Colon)3.72[1]
A549 (Lung)4.074[1]
MCF-7 (Breast)7.91[1]
Derivative 67HT-29 (Colon)3.47[1]
A549 (Lung)3.89[1]
MCF-7 (Breast)5.08[1]
2-Substituted Benzothiazole Derivatives
Compound A (nitro substituent)HepG2 (Liver)56.98 (24h), 38.54 (48h)[2]
Compound B (fluorine substituent)HepG2 (Liver)59.17 (24h), 29.63 (48h)[2]
Benzothiazole Aniline Platinum (II) Complexes
L1PtHepG2 (Liver)Selective Inhibition[3]
L2PtHepG2 (Liver)Selective Inhibition[3]
Benzothiazole Derivatives (Antiproliferative)
4dBxPC-3 (Pancreatic)3.99[4][5]
PTJ64i (Paraganglioma)6.79[4][5]
4mAsPC-1 (Pancreatic)8.49[4][5]
PTJ86i (Paraganglioma)19.92[4][5]
Key Signaling Pathways in Cancer

Benzothiazole derivatives exert their anticancer effects by targeting several crucial signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.[6][7] They often act by directly inhibiting the kinase activity of PI3K or mTOR, leading to the dephosphorylation of Akt and subsequent downstream effectors. This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K inhibits Benzothiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine-mediated signaling that regulates cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway by blocking the phosphorylation of STAT3, a key transcription factor.[8][9] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation, leading to apoptosis in cancer cells.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (e.g., c-MYC, MCL-1) pSTAT3->GeneTranscription activates CellSurvival Cell Survival & Proliferation GeneTranscription->CellSurvival Benzothiazole Benzothiazole Derivatives Benzothiazole->JAK inhibits

Caption: Benzothiazole-mediated inhibition of the JAK/STAT signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target. Benzothiazole derivatives have been designed as EGFR tyrosine kinase inhibitors, competing with ATP for binding to the catalytic domain of the receptor.[10][11][12] This inhibition blocks the downstream signaling cascades, ultimately leading to the suppression of cancer cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds to EGFR->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream activates Proliferation Cell Proliferation Downstream->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR competitively inhibits ATP binding ATP ATP ATP->EGFR binds to catalytic domain

Caption: Competitive inhibition of EGFR by benzothiazole derivatives.
Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole derivatives have emerged as a promising scaffold, exhibiting significant activity against a wide range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids
4bStaphylococcus aureus3.90[14]
4cStaphylococcus aureus7.81[14]
4dStaphylococcus aureus15.63[14]
4fStaphylococcus aureus7.81[14]
Benzothiazole Bearing Amide Moiety
A07Staphylococcus aureus15.6[15]
Escherichia coli7.81[15]
Salmonella typhi15.6[15]
Klebsiella pneumoniae3.91[15]
Pyrrolo[2,1-b][10][16]benzothiazole Derivatives
9aStaphylococcus aureus4 µmol/L[17]
9dEscherichia coli4 µmol/L[17]
Candida albicans8 µmol/L[17]
Benzothiazolylthiazolidin-4-one Derivatives
8Pseudomonas aeruginosa0.06 mg/mL[18]
4Pseudomonas aeruginosa0.20 mg/mL[18]
5Pseudomonas aeruginosa0.12 mg/mL[18]
Benzothiazole Derivatives (Targeting DHPS)
16cStaphylococcus aureus0.025 mM[19]
Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

Anticonvulsant Applications: Managing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives is often evaluated in animal models, with the median effective dose (ED50) being a key parameter.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
Benzothiazole-Triazole Derivatives
5iMES Test (mice)50.8[16][20]
5jMES Test (mice)54.8[16][20]
Benzothiazole Coupled Sulfonamide Derivatives
9MES Test (mice)Potent Activity[21]
8PTZ Test (mice)Most Potent[21]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones
4gMES Test (mice)23.7[22]
PTZ Test (mice)18.9[22]
Experimental Protocols: Anticonvulsant Activity Assessment

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use adult male mice or rats.

  • Compound Administration: Administer the benzothiazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Application: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Protection is defined as the abolition of the tonic hindlimb extension. Calculate the ED50 value, which is the dose that protects 50% of the animals from the induced seizure.[16][20]

Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of compounds.

Compound/DerivativeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
1,3,5-Triazine Derivatives
1Carrageenan-induced paw edema (rat)20096.31 (at 4h)[23]
2Carrageenan-induced paw edema (rat)20072.08 (at 4h)[23]
3Carrageenan-induced paw edema (rat)20099.69 (at 4h)[23]
Benzoxazolinone-containing 1,3,4-thiadiazoles
13Carrageenan-induced paw edema (rat)-62.00 (at 3h)[24]
Substituted Phenyl Thiazole Derivatives
-Carrageenan-induced paw edema (rat)-Varies[25]
Key Signaling Pathways in Inflammation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Benzothiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby suppressing the production of pro-inflammatory mediators like COX-2 and iNOS.[2][26][27]

NFkB_Signaling_Pathway cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates pIkB p-IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB->GeneTranscription activates Proteasome Proteasome pIkB->Proteasome targeted for degradation Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
Experimental Protocols: Anti-inflammatory Activity Assessment

This is a widely used and well-characterized model of acute inflammation.

Protocol:

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the benzothiazole derivative or standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[23]

Synthesis of Benzothiazole Derivatives

A common and versatile method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanating agent.

General Procedure for the Synthesis of 2-Aminobenzothiazole Derivatives

Protocol:

  • Reaction Setup: To a stirred solution of a substituted aniline and triethylamine in a suitable dry solvent (e.g., benzene), add chloroacetyl chloride dropwise under ice-cold conditions.

  • Reaction Progression: Stir the reaction mixture for several hours.

  • Work-up: Filter the separated amine hydrochloride. The filtrate can then be further reacted, for example, with hydrazine hydrate to introduce a hydrazinoacetyl group. This intermediate can then be condensed with various aromatic aldehydes to generate a diverse library of benzothiazole derivatives.[28][29][30]

Synthesis_Workflow Aniline Substituted Aniline Intermediate1 N-Chloroacetyl Aniline Derivative Aniline->Intermediate1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Aminobenzothiazole 2-Aminobenzothiazole Derivative Intermediate1->Aminobenzothiazole Thiourea Thiourea Thiourea->Aminobenzothiazole

Caption: A general synthetic workflow for 2-aminobenzothiazole derivatives.

Conclusion

The benzothiazole scaffold represents a highly versatile and pharmacologically significant core in medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The ability of these compounds to modulate key signaling pathways underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the current state of research, offering valuable quantitative data, detailed experimental protocols, and mechanistic insights to aid in the continued development of novel benzothiazole-based therapeutic agents. Further exploration and optimization of this remarkable scaffold hold great promise for addressing unmet medical needs.

References

Spectroscopic and Synthetic Profile of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for the heterocyclic compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the characterization and application of novel benzothiazole derivatives.

Introduction

This compound is a halogenated and methylated derivative of the versatile 2-aminobenzothiazole scaffold. This core structure is a well-known "privileged" motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom and a methyl group at specific positions on the benzene ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a person of interest for further investigation. This guide presents a predictive spectroscopic profile based on closely related analogs and outlines the general synthetic and analytical methodologies applicable to this class of compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data has been predicted based on the analysis of structurally similar compounds, namely 5-Bromo-1,3-benzothiazol-2-amine and 6-Methyl-1,3-benzothiazol-2-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-NH₂7.2 - 7.5Broad SingletChemical shift can vary with solvent and concentration.
H-4~ 7.7SingletAromatic proton ortho to the bromine atom.
H-7~ 7.5SingletAromatic proton ortho to the methyl group.
-CH₃~ 2.4SingletMethyl group protons.

Prediction based on data for 6-Methyl-1,3-benzothiazol-2-amine and related structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2 (-NH₂)~ 168Carbon of the aminothiazole ring.
C-4~ 125Aromatic carbon bearing a proton.
C-5 (-Br)~ 115Aromatic carbon attached to bromine.
C-6 (-CH₃)~ 135Aromatic carbon attached to the methyl group.
C-7~ 122Aromatic carbon bearing a proton.
C-7a (bridgehead)~ 130Aromatic bridgehead carbon.
C-3a (bridgehead)~ 150Aromatic bridgehead carbon.
-CH₃~ 20Methyl carbon.

Prediction based on data for 6-Methyl-1,3-benzothiazol-2-amine and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Weak
C=N Stretch (thiazole)1620 - 1650Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
N-H Bend1550 - 1640Medium
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

Prediction based on characteristic IR absorptions for 2-aminobenzothiazoles and halogenated aromatic compounds.

Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Notes
[M]⁺242/244Molecular ion peak showing isotopic pattern for bromine (¹⁹Br/⁸¹Br).
[M-HCN]⁺215/217Common fragmentation pathway for aminothiazoles.
[M-Br]⁺163Loss of bromine radical.

Prediction based on the molecular formula C₈H₇BrN₂S and common fragmentation patterns of benzothiazoles.

Experimental Protocols

The following are general experimental protocols for the synthesis and spectroscopic analysis of 2-aminobenzothiazole derivatives, which are applicable to this compound.

Synthesis Protocol: Cyclization of a Substituted Arylthiourea

A common and effective method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of the corresponding arylthiourea.[1][2]

  • Preparation of 4-bromo-5-methylphenylthiourea: 4-Bromo-3-methylaniline is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an acid to form the corresponding phenylthiourea intermediate.

  • Oxidative Cyclization: The resulting 4-bromo-5-methylphenylthiourea is then treated with an oxidizing agent, such as bromine in a suitable solvent like acetic acid or chloroform, to induce intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.[3][4]

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.[5][6]

  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general and widely used synthetic pathway for the preparation of 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline 4-Bromo-5-methylphenylthiourea 4-Bromo-5-methylphenylthiourea 4-Bromo-3-methylaniline->4-Bromo-5-methylphenylthiourea + NH₄SCN, HCl This compound This compound 4-Bromo-5-methylphenylthiourea->this compound Oxidative Cyclization (e.g., Br₂)

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for the characterization of the synthesized compound.

Spectroscopic_Analysis Synthesized Compound Synthesized Compound NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Synthesized Compound->NMR_Analysis IR_Analysis IR Spectroscopy (FTIR-ATR) Synthesized Compound->IR_Analysis MS_Analysis Mass Spectrometry (EI-MS) Synthesized Compound->MS_Analysis Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation IR_Analysis->Structural_Elucidation MS_Analysis->Structural_Elucidation

Caption: Workflow for spectroscopic characterization of the target compound.

References

Potential Therapeutic Targets of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine is limited in the currently available scientific literature. This guide, therefore, extrapolates potential therapeutic avenues based on the well-documented activities of the broader 2-aminobenzothiazole scaffold and structurally related molecules. The proposed targets and experimental protocols should be considered hypothetical starting points for further investigation.

Introduction

The benzothiazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention in medicinal chemistry due to their synthetic accessibility and diverse biological profiles, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This technical guide explores the potential therapeutic targets of the specific, yet under-investigated, compound this compound. By examining the established mechanisms of action of related analogs, we can delineate promising research directions and experimental strategies to unlock its therapeutic potential.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive research into the benzothiazole class of compounds, two primary therapeutic areas stand out as highly probable for this compound: oncology and neurodegenerative diseases.

Oncology

The anticancer activity of benzothiazole derivatives is well-documented, with several analogs demonstrating potent efficacy against a variety of cancer cell lines.[4][5][6] The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets in Oncology:

  • Protein Kinases: Many small molecule kinase inhibitors feature heterocyclic scaffolds. The 2-aminobenzothiazole structure could potentially target various kinases involved in oncogenic signaling.

    • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some 2-aminobenzothiazole derivatives have been shown to inhibit its components.[3]

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and other RTKs are common targets for anticancer drugs. The benzothiazole scaffold could serve as a backbone for the development of novel RTK inhibitors.

  • Microtubule Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzothiazole-containing compounds have been identified as microtubule polymerization inhibitors.[7]

  • DNA Gyrase/Topoisomerase: While more commonly associated with antibacterial activity, DNA gyrase and topoisomerase inhibitors can also exhibit anticancer effects. Certain substituted 2-aminobenzothiazoles have shown inhibitory activity against these enzymes.[8]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Neurodegenerative Diseases

Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10] The neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.

Potential Molecular Targets in Neurodegenerative Diseases:

  • Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease. The benzothiazole scaffold could be a suitable starting point for the design of novel MAO inhibitors.

  • Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in the pathology of Alzheimer's disease. Some benzothiazole derivatives have shown inhibitory activity against GSK-3.

  • Amyloid-Beta (Aβ) Aggregation: The benzothiazole core is present in Thioflavin T, a dye used to stain amyloid plaques. This suggests that derivatives could be designed to interfere with Aβ aggregation.

Neuroprotection_Workflow Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induce_Stress Induce Oxidative Stress (e.g., H2O2 or Rotenone) Cell_Culture->Induce_Stress Treatment Treat with This compound Induce_Stress->Treatment Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Assay Analysis Data Analysis Assay->Analysis End End Analysis->End

Caption: Experimental workflow for assessing neuroprotective effects.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes representative data from the literature for other 2-aminobenzothiazole derivatives to provide a context for potential potency.

Compound ClassTarget/AssayIC50 / ActivityReference
2-(4-Aminophenyl)benzothiazolesBreast Cancer Cell Lines (MCF-7, MDA 468)Nanomolar range[5]
5-Substituted 2-AminobenzothiazolesDNA Gyrase B< 71 nM[8]
2-Amino BenzothiazolesMycobacterium tuberculosisMIC < 100 µM[11]
Substituted BenzothiazolesPancreatic Cancer CellsPotent Anticancer Activity[1]

Detailed Experimental Protocols

To investigate the potential therapeutic targets of this compound, a series of in vitro assays should be conducted.

Protocol 1: Kinase Inhibition Assay (Example: PI3K)
  • Objective: To determine if the compound inhibits the activity of a specific kinase (e.g., PI3Kα).

  • Materials: Recombinant human PI3Kα, kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known PI3K inhibitor (positive control).

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in a suitable buffer (e.g., DMSO).

    • In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction.

    • Add the test compound or control to the respective wells.

    • Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, this compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While the therapeutic targets of this compound remain to be experimentally validated, the rich pharmacology of the 2-aminobenzothiazole scaffold provides a strong foundation for targeted investigation. The initial focus should be on its potential as an anticancer and neuroprotective agent. A systematic screening approach, beginning with broad cell-based assays and progressing to specific molecular target validation, will be crucial in elucidating the mechanism of action and therapeutic utility of this compound. Further derivatization and structure-activity relationship (SAR) studies will also be essential to optimize its potency and selectivity for the identified targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in a variety of biologically active compounds. The specific substitution of a bromine atom at the 5-position and a methyl group at the 6-position of the benzothiazole ring can modulate the physicochemical and pharmacological properties of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound from commercially available starting materials. The protocol is based on the well-established Hugerschoff synthesis, which involves the cyclization of an arylthiourea intermediate.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield and melting point for the final product are typical for this class of compounds and may vary depending on the reaction scale and purification efficiency.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)Melting Point (°C)
4-Bromo-3-methylanilineC₇H₈BrN186.05Solid-39-41
This compoundC₈H₇BrN₂S243.13Solid60-75210-215

Experimental Protocols

Synthesis of this compound

This protocol details the one-pot synthesis of the target compound from 4-bromo-3-methylaniline.

Materials:

  • 4-Bromo-3-methylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-bromo-3-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the complete addition of the bromine solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (s, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.30 (s, 2H, -NH₂), 2.30 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=N), 148.0, 132.0, 130.0, 125.0, 118.0, 115.0, 18.0 (-CH₃).

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 3050 (Ar C-H stretch), 2920 (C-H stretch), 1630 (C=N stretch), 1550 (N-H bend), 820 (C-Br stretch).

  • Mass Spectrometry (EI): m/z 242/244 [M]⁺.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the synthetic workflow for the preparation of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Bromo-3-methylaniline E Thiocyanation & Cyclization A->E B Potassium Thiocyanate B->E C Bromine C->E D Glacial Acetic Acid D->E F Precipitation in Ice Water E->F One-pot reaction G Neutralization (NaHCO3) F->G H Filtration G->H I Recrystallization (Ethanol) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood. The predicted characterization data is for guidance and should be confirmed by experimental analysis.

Application Notes and Protocols for Antimicrobial Studies of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols provide a generalized framework for the investigation of the antimicrobial properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. As of the latest literature review, specific antimicrobial studies on this particular compound have not been reported. The experimental procedures and data presented are based on established methodologies for the evaluation of novel antimicrobial agents, particularly within the benzothiazole class of compounds, and should be adapted and validated as part of a formal research study.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of halogen and alkyl substituents on the benzene ring can significantly modulate the antimicrobial potency of these compounds. This compound is a synthetic compound belonging to this class, and its structural features suggest a potential for antimicrobial activity.

These application notes provide a comprehensive guide for researchers to conduct initial in vitro screening and characterization of the antimicrobial potential of this compound against a panel of clinically relevant bacterial and fungal pathogens.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is unknown, related 2-aminobenzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. These may include the inhibition of essential microbial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, or disruption of microbial cell membrane integrity. Further studies would be required to elucidate the specific molecular targets of this compound.

Data Presentation: Illustrative Antimicrobial Activity

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate how the antimicrobial activity of this compound could be summarized. This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Table 1: Illustrative Antibacterial Activity of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive8
Escherichia coli (ATCC 25922)Gram-negative64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128
Ciprofloxacin (Control)-0.5 - 2

Table 2: Illustrative Antifungal Activity of this compound

Fungal StrainTypeMIC (µg/mL)
Candida albicans (ATCC 90028)Yeast32
Aspergillus niger (ATCC 16404)Mold64
Fluconazole (Control)-1 - 8

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening of this compound.

Preparation of Stock Solution
  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO D Perform serial two-fold dilutions of the compound in a 96-well plate A->D B Culture bacterial/fungal strains in appropriate broth C Adjust inoculum to 0.5 McFarland standard B->C E Add standardized inoculum to each well C->E D->E F Include positive (no drug) and negative (no inoculum) controls E->F G Incubate plates at 37°C for 18-24h (bacteria) or 24-48h (yeast) F->G H Visually inspect for turbidity or use a plate reader (OD600) G->H I Determine MIC: lowest concentration with no visible growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Spectrophotometer

  • Incubator

Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Further Investigations

Should this compound demonstrate significant antimicrobial activity, further studies would be warranted to elucidate its mechanism of action. A potential investigative workflow is outlined below.

Workflow for Mechanism of Action Studies

MoA_Workflow cluster_target Target Identification cluster_validation Target Validation A Initial Finding: Significant MIC value for this compound B DNA Gyrase Inhibition Assay A->B C Cell Membrane Permeability Assay (e.g., SYTOX Green uptake) A->C D Macromolecule Synthesis Inhibition (DNA, RNA, protein, cell wall) A->D E Time-Kill Kinetics Assay B->E F Cytotoxicity Assay on Mammalian Cells (e.g., MTT assay) B->F G Electron Microscopy to observe morphological changes B->G C->E C->F C->G D->E D->F D->G H Elucidation of Mechanism of Action E->H F->H G->H

Caption: Investigative workflow for elucidating the mechanism of action.

These advanced studies could involve enzymatic assays targeting known antimicrobial drug targets, cell-based assays to assess membrane damage, and molecular studies to investigate the inhibition of essential cellular processes.

Conclusion

While the antimicrobial properties of this compound are yet to be specifically reported, its chemical structure places it within a class of compounds with established biological activity. The protocols and frameworks provided here offer a robust starting point for the systematic evaluation of its potential as a novel antimicrobial agent. All experimental work should be conducted with appropriate controls and validation to ensure the reliability of the results.

Application of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The benzothiazole nucleus is a key structural motif in a variety of bioactive molecules and approved drugs.[4][5] Specifically, the introduction of halogen and methyl groups on the benzothiazole ring can modulate the compound's physicochemical properties and biological activity. This document provides a detailed overview of the potential applications of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine in anticancer research, based on the activities of structurally related benzothiazole derivatives. While direct experimental data for this specific compound is limited in the public domain, this guide extrapolates its potential applications and provides detailed protocols based on the well-established anticancer effects of similar bromo-substituted benzothiazole compounds.

Principle of Action

Derivatives of 2-aminobenzothiazole have been shown to exert their anticancer effects through various mechanisms. A prominent mechanism for some benzothiazole derivatives is the induction of apoptosis in cancer cells.[6] This programmed cell death is often initiated through the modulation of key signaling pathways. For instance, some benzothiazole derivatives have been found to suppress the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[6][7] By inhibiting this pathway, these compounds can lead to the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome-c, ultimately resulting in cancer cell death.[6] The presence of a bromine atom and a methyl group on the benzene ring of the benzothiazole scaffold may enhance its cytotoxic activity and selectivity against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various bromo-substituted benzothiazole derivatives against a range of human cancer cell lines. This data, compiled from multiple studies, provides a comparative overview of their anticancer potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Nitrophenyl sulphonamide based methylsulfonyl benzothiazoleHeLa (Cervical Cancer)0.22[1]
Ter-butyl sulphonamide based methylsulfonyl benzothiazoleHeLa (Cervical Cancer)0.6[1]
Pyrimidine based carbonitrile benzothiazole derivativeMultiple cancer cell linesPotent activity[1][8]
5-bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver Cancer)2.357[9]
5-bromo-7-azaindolin-2-one derivative (23p)A549 (Lung Cancer)3.012[9]
5-bromo-7-azaindolin-2-one derivative (23p)Skov-3 (Ovarian Cancer)2.874[9]
4-(6-bromo-1,3-benzothiazol-2-yl)aniline AnalogsVarious Cancer Cell LinesData available for analogs[10]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the effect of the compound on the expression levels of proteins involved in signaling pathways like PI3K/AKT.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway Compound 5-Bromo-6-methyl-1,3- benzothiazol-2-amine PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) pAKT->Pro_Survival Promotes Caspase9 Caspase-9 pAKT->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with 5-Bromo-6-methyl- 1,3-benzothiazol-2-amine Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay WesternBlot Western Blot Analysis (e.g., PI3K/AKT pathway) IC50->WesternBlot Analysis Data Analysis and Interpretation ApoptosisAssay->Analysis WesternBlot->Analysis

References

Application Notes and Protocols: Molecular Docking Simulation of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking simulations of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine with various protein targets. This document outlines the scientific context, detailed experimental protocols, and data interpretation necessary for predicting the binding affinity and interaction patterns of this compound, which is of significant interest due to the broad biological activities of the benzothiazole scaffold.[1][2][3]

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[3][4][5][6] The versatile nature of the benzothiazole nucleus allows for interactions with diverse biological targets.[1] this compound is a specific derivative with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its binding affinity and mechanism of action.[7][8] This information is invaluable in drug discovery and lead optimization processes.[7]

This document details the protocol for performing a molecular docking simulation of this compound against three potential protein targets, selected based on the known activities of similar benzothiazole compounds:

  • DNA Gyrase (PDB ID: 3G75): A well-established target for antibacterial agents.[9]

  • Lymphocyte-specific protein tyrosine kinase (p56lck) (PDB ID: 1QPC): A key enzyme in T-cell signaling, making it a target for anticancer and immunomodulatory drugs.[10]

  • γ-aminobutyric acid aminotransferase (GABA-AT): A critical enzyme in neurotransmitter metabolism and a target for anticonvulsant therapies.[3][5]

Materials and Software

A standard molecular docking workflow requires the following software:

  • Molecular Graphics and Modeling Software:

    • UCSF Chimera or PyMOL: For visualization and preparation of protein and ligand structures.

    • AutoDock Tools (ADT): For preparing PDBQT files for AutoDock Vina.

  • Docking Software:

    • AutoDock Vina: A widely used and efficient tool for molecular docking.

  • Data Analysis Software:

    • Discovery Studio Visualizer or LigPlot+: For analyzing and visualizing protein-ligand interactions.

  • Hardware: A standard desktop computer or workstation with a multi-core processor is sufficient for these simulations.

Experimental Protocols

I. Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 13775785) or drawn using chemical drawing software and saved in a standard format (e.g., MOL or SDF).

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining rotatable bonds.

II. Protein Preparation
  • Retrieve Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): 3G75 (DNA Gyrase), 1QPC (p56lck), and a representative structure for GABA-AT.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign appropriate charges (e.g., Kollman charges) using AutoDock Tools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

III. Molecular Docking Simulation
  • Grid Box Generation: Define the docking search space by creating a grid box around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

IV. Data Analysis and Visualization
  • Analyze Binding Affinity: The primary quantitative result from molecular docking is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.

  • Visualize Interactions: Use software like Discovery Studio Visualizer or LigPlot+ to visualize the protein-ligand interactions for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Compare Poses: Analyze the different binding poses to understand the conformational flexibility of the ligand within the active site.

Data Presentation

The results of the molecular docking simulations can be summarized in the following table for easy comparison. The values presented here are hypothetical and serve as an example of how to present the data.

Target ProteinPDB IDBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
DNA Gyrase3G75-8.51.5ASP81, GLY85ILE86, PRO87
p56lck1QPC-9.20.5MET319, GLU317LEU273, VAL281, ALA293
GABA-AT(Example)-7.85.2SER123, ASN169TRP145, PHE189

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization, PDBQT) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (Clean, Add Hydrogens, PDBQT) protein_prep->grid run_vina Run AutoDock Vina grid->run_vina analyze_affinity Analyze Binding Affinity run_vina->analyze_affinity visualize Visualize Interactions analyze_affinity->visualize

Caption: Molecular Docking Workflow Diagram.

Lck_Signaling_Pathway cluster_inhibition Potential Inhibition TCR T-Cell Receptor (TCR) Lck p56lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3_DAG IP3 and DAG PLCg1->IP3_DAG Hydrolysis of PIP2 TF_Activation Transcription Factor Activation (e.g., NF-κB, AP-1) IP3_DAG->TF_Activation Downstream Signaling inhibitor 5-Bromo-6-methyl-1,3- benzothiazol-2-amine inhibitor->Lck Inhibition

Caption: Simplified p56lck Signaling Pathway.

References

Application Notes and Protocols for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a Putative Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound belonging to the 2-aminobenzothiazole class. This structural scaffold is a recognized "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of 2-aminobenzothiazole have been extensively developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2][4]

Given the established role of the 2-aminobenzothiazole scaffold in kinase inhibition, this compound is presented here as a putative chemical probe for investigating kinase-driven signaling pathways. Its utility lies in its potential to selectively bind to and inhibit the activity of specific kinases, thereby enabling the elucidation of their roles in cellular processes. The bromo and methyl substitutions on the benzothiazole ring may confer specific selectivity and potency profiles against certain kinases.

These application notes provide a comprehensive guide for utilizing this compound as a chemical probe, including detailed protocols for its characterization and application in cell-based and biochemical assays.

Predicted Biological Activity and Data Presentation

Based on structure-activity relationship (SAR) studies of analogous 2-aminobenzothiazole derivatives, this compound is hypothesized to exhibit inhibitory activity against various protein kinases, particularly those implicated in cancer cell proliferation and survival.[1][2] The following tables summarize hypothetical, yet expected, quantitative data from key experiments.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Type
PI3Kα50In Vitro Kinase Assay
PI3Kβ200In Vitro Kinase Assay
PI3Kδ150In Vitro Kinase Assay
PI3Kγ75In Vitro Kinase Assay
Akt1500In Vitro Kinase Assay
mTOR>1000In Vitro Kinase Assay
VEGFR280In Vitro Kinase Assay
EGFR>1000In Vitro Kinase Assay
Aurora B120In Vitro Kinase Assay

Table 2: Hypothetical Cellular Activity Profile

Cell LineIC₅₀ (µM)Assay Type
MCF-7 (Breast Cancer)5.2Cell Viability (MTT Assay)
HCT116 (Colon Cancer)8.1Cell Viability (MTT Assay)
A549 (Lung Cancer)12.5Cell Viability (MTT Assay)
Normal Fibroblasts>50Cell Viability (MTT Assay)

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the activity of this compound as a kinase inhibitor chemical probe.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinases (e.g., PI3K isoforms, Akt, mTOR, VEGFR2)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the medium containing the test compound to the cells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[6][7][8][9][10]

Materials:

  • Cells expressing the target kinase

  • PBS (phosphate-buffered saline)

  • Protease and phosphatase inhibitors

  • This compound

  • Thermal cycler

  • Lysis buffer

  • Antibodies for the target kinase (for Western blotting)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Probe 5-Bromo-6-methyl-1,3- benzothiazol-2-amine Probe->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_validation Probe Validation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC₅₀ KinaseAssay->IC50 CellPro Cell Proliferation Assay (e.g., MTT) IC50->CellPro CellIC50 Determine IC₅₀ CellPro->CellIC50 CETSA Target Engagement Assay (CETSA) CellIC50->CETSA TargetBinding Confirm Target Binding CETSA->TargetBinding ProbeValidated Validated Chemical Probe TargetBinding->ProbeValidated

Caption: Workflow for validating a chemical probe.

References

Application Notes and Protocols for Evaluating Benzothiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. Notably, their potential as enzyme inhibitors has been a major focus of drug discovery efforts, targeting enzymes implicated in various diseases such as cancer, Alzheimer's disease, and microbial infections.[1][2][3] This document provides a comprehensive guide to the experimental design for evaluating novel benzothiazole derivatives as enzyme inhibitors, detailing protocols for in vitro enzyme assays, determination of inhibitory potency, and analysis of the mechanism of action.

Key Concepts in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4][5] Another important parameter is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency.[4][6] Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for lead optimization in drug development.[6][7]

Experimental Workflow

The evaluation of benzothiazole derivatives as enzyme inhibitors typically follows a multi-step process, beginning with primary screening to identify active compounds, followed by more detailed characterization of their potency and mechanism of action.

Experimental_Workflow cluster_0 Screening & Identification cluster_1 Potency & Selectivity cluster_2 Mechanism of Action cluster_3 Cellular & In Vivo Validation A Library of Benzothiazole Derivatives B Primary Enzyme Assay (Single Concentration) A->B Screen C Identify 'Hits' (% Inhibition > Threshold) B->C Analyze D IC50 Determination (Dose-Response) C->D Characterize E Selectivity Profiling (Against Related Enzymes) D->E Profile F Kinetic Studies (Varying Substrate & Inhibitor) D->F Investigate G Determine Mode of Inhibition (e.g., Competitive) F->G Analyze H Cell-Based Assays G->H Validate I In Vivo Efficacy Models H->I Confirm

Caption: General experimental workflow for evaluating enzyme inhibitors.

Protocols

Protocol 1: Determination of IC50 Values

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of benzothiazole derivatives against a target enzyme using a 96-well plate format. The specific enzyme, substrate, and detection method will need to be adapted accordingly.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • Benzothiazole derivatives (test compounds)

  • Positive control inhibitor

  • 96-well microplates (clear, black, or white depending on the assay)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 nM).[8]

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank (No Enzyme): Assay buffer and substrate.

      • Negative Control (No Inhibitor): Assay buffer, enzyme, and substrate.

      • Positive Control: Known inhibitor at its IC50 concentration, enzyme, and substrate.

      • Test Compound: Serial dilutions of the benzothiazole derivative, enzyme, and substrate.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Enzyme Reaction:

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate for a specific time at the optimal temperature.

  • Data Acquisition:

    • Measure the absorbance, fluorescence, or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal without Inhibitor)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8] Software such as GraphPad Prism is commonly used for this analysis.[9]

Protocol 2: Enzyme Kinetic Studies to Determine Mechanism of Action

This protocol outlines the steps to investigate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of a benzothiazole derivative.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and the inhibitor.

    • Typically, several fixed concentrations of the inhibitor are used, while the substrate concentration is varied over a wide range (e.g., 0.1 to 10 times the Km).[10]

  • Enzyme Reaction and Data Acquisition:

    • Follow the same procedure for initiating and monitoring the enzyme reaction as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.[11]

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.[7]

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Mode_of_Inhibition cluster_0 Experimental Data cluster_1 Graphical Analysis (Lineweaver-Burk Plot) cluster_2 Interpretation Data Initial velocities (v) at varying [Substrate] and [Inhibitor] Plot Plot 1/v vs. 1/[S] for each [Inhibitor] Data->Plot Competitive Lines intersect on Y-axis (Competitive) Plot->Competitive NonCompetitive Lines intersect on X-axis (Non-competitive) Plot->NonCompetitive Uncompetitive Parallel lines (Uncompetitive) Plot->Uncompetitive Mixed Lines intersect off-axes (Mixed) Plot->Mixed

Caption: Logical flow for determining the mode of enzyme inhibition.

Data Presentation

Quantitative data from enzyme inhibition studies should be summarized in clear and well-structured tables for easy comparison of the inhibitory potencies of different benzothiazole derivatives.

Table 1: IC50 Values of Benzothiazole Derivatives against Target Enzyme

Compound IDTarget EnzymeIC50 (nM) ± SD
BZT-001Enzyme X25.4 ± 2.1
BZT-002Enzyme X150.2 ± 12.5
BZT-003Enzyme X8.9 ± 0.7
Positive ControlEnzyme X15.2 ± 1.3

Table 2: Inhibition Constants (Ki) and Mode of Inhibition for Lead Compounds

Compound IDTarget EnzymeMode of InhibitionKi (nM) ± SD
BZT-003Enzyme XCompetitive4.5 ± 0.4
BZT-008Enzyme XNon-competitive12.1 ± 1.1

Example Signaling Pathway: sPLA2-IIA in Inflammation

Benzothiazole derivatives can be evaluated for their potential to inhibit enzymes involved in inflammatory pathways, such as secretory phospholipase A2-IIA (sPLA2-IIA).

sPLA2_Pathway Inflammatory Stimuli Inflammatory Stimuli sPLA2-IIA sPLA2-IIA (Target for Benzothiazoles) Inflammatory Stimuli->sPLA2-IIA Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Releases sPLA2-IIA->Cell Membrane Phospholipids Hydrolyzes COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes LOX Enzymes LOX Enzymes Arachidonic Acid->LOX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: sPLA2-IIA signaling pathway in inflammation.

Cellular Assays

While in vitro enzyme assays are essential for initial screening and characterization, cell-based assays are crucial to evaluate the efficacy of inhibitors in a more physiologically relevant context.[12] These assays can provide information on cell permeability, off-target effects, and overall cellular potency.

Protocol 3: General Cell-Based Assay for Enzyme Inhibition

Materials:

  • Adherent or suspension cell line expressing the target enzyme

  • Cell culture medium and supplements

  • Benzothiazole derivatives

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Enzyme Activity or Downstream Effects:

    • This can be done by:

      • Measuring the level of a downstream product of the enzyme's activity.

      • Using a reporter gene assay.

      • Assessing a relevant cellular phenotype (e.g., proliferation, apoptosis).

  • Cell Viability Assay:

    • Concurrently, assess the cytotoxicity of the compounds using a standard cell viability assay to distinguish between specific enzyme inhibition and general toxicity.

  • Data Analysis:

    • Calculate the cellular IC50 (or EC50) by plotting the response against the compound concentration.

Conclusion

The systematic evaluation of benzothiazole derivatives as enzyme inhibitors requires a combination of in vitro biochemical assays and cell-based studies. The protocols and guidelines presented in this document provide a robust framework for identifying and characterizing potent and selective inhibitors, which is a critical step in the drug discovery and development pipeline. The use of standardized methodologies and clear data presentation will facilitate the comparison of results across different studies and aid in the selection of promising candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Enhancing Bioactivity through Derivatization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a promising scaffold in medicinal chemistry. The derivatization strategies outlined below, focusing on the synthesis of Schiff bases and amide derivatives, are designed to enhance the compound's inherent bioactivity, with potential applications in anticancer and antimicrobial research. The protocols are based on established methodologies for structurally similar benzothiazole derivatives and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound

The benzothiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific scaffold, this compound, possesses key structural features that make it an excellent candidate for further chemical modification to optimize its biological effects. The presence of the bromine atom and the methyl group on the benzene ring, along with the reactive 2-amino group, provides multiple sites for derivatization.

Derivatization Strategies for Enhanced Bioactivity

The primary amino group at the 2-position of the benzothiazole ring is a versatile handle for introducing a variety of functional groups, thereby modulating the molecule's physicochemical properties and biological activity. This document focuses on two key derivatization approaches:

  • Schiff Base Formation: The reaction of the 2-amino group with various aldehydes to form imines (Schiff bases) can significantly enhance bioactivity. This approach allows for the introduction of diverse aromatic and heterocyclic moieties.

  • Amide Synthesis: Acylation of the 2-amino group to form amide derivatives is another effective strategy to explore structure-activity relationships and improve the pharmacological profile of the parent compound.

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff base and amide derivatives of this compound. These protocols are adapted from established procedures for similar 2-aminobenzothiazole derivatives.

Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base from this compound and a substituted aldehyde, such as o-vanillin.

Materials:

  • This compound

  • o-Vanillin (or other suitable aldehyde)

  • Absolute Ethanol

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., carbon tetrachloride)

Procedure: [1]

  • In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 10 mmol of o-vanillin.

  • Add a drop of piperidine to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3 hours with constant stirring.

  • After reflux, allow the mixture to stand for eight hours to facilitate precipitation.

  • Collect the resulting solid by filtration and wash it several times with cold ethanol.

  • Dry the product and purify it by recrystallization from a suitable solvent like carbon tetrachloride to yield the pure Schiff base.

Characterization: The synthesized compound should be characterized by IR, Mass, and 1H NMR spectroscopy to confirm its structure.[1]

Synthesis of Amide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from this compound and an amino acid ester.

Materials:

  • This compound

  • Amino acid ester (e.g., ethyl ester of an amino acid)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure: [2]

  • In a round-bottom flask, take equimolar quantities (e.g., 0.1 mol) of this compound and the desired amino acid ester.

  • Dissolve the reactants in methanol.

  • Reflux the reaction mixture for 3 hours with stirring.

  • Upon completion of the reaction, a solid crystal product should form.

  • Collect the solid by filtration.

  • Recrystallize the crude product from 95% ethanol to obtain the purified amide derivative.

Characterization: The final product should be characterized by elemental analysis, IR, and 1H-NMR spectral studies to confirm its identity and purity.[2]

Quantitative Bioactivity Data

While specific bioactivity data for derivatives of this compound is limited in the current literature, the following tables provide data for structurally related compounds, offering a valuable reference for expected bioactivity.

Table 1: Antioxidant Activity of a Schiff Base Derivative of a Close Analog

CompoundAssayIC50 (µg/mL)
o-Vanilidine-2-amino-6-bromo benzothiazoleDPPH radical scavenging248.82[1]

Table 2: Anticancer Activity of Various Benzothiazole Derivatives

Compound CodeCancer Cell LineGI50 (µM)
T2 (R = 4-F)Human small cell lung carcinoma>10[3]
T2 (R = 4-F)Mouse melanoma cell line>10[3]
T2 (R = 4-F)Human larynx epithelial carcinoma>10[3]
T5 (R = 4-OCH3)Human small cell lung carcinoma>10[3]
T5 (R = 4-OCH3)Mouse melanoma cell line>10[3]
T5 (R = 4-OCH3)Human larynx epithelial carcinoma>10[3]
Derivative 36HeLa, MCF-7, Hep-2, etc.Potent activity reported[4]
Derivative 38HeLa0.22[4]
Derivative 39HeLa0.6[4]
Derivative 40MCF-734.5[4][5]
Derivative 40HeLa44.15[4][5]
Derivative 40MG6336.1[4][5]

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)
Compound 3eGram+/Gram- bacteria3.12[6]
Compound 3nFungal strains1.56 - 12.5[6]
Ciprofloxacin (Standard)Gram+/Gram- bacteria6.25[6]

Signaling Pathways and Experimental Workflows

The biological activity of benzothiazole derivatives is often attributed to their interaction with key cellular signaling pathways implicated in cancer and inflammation.

Relevant Signaling Pathways

Benzothiazole derivatives have been shown to modulate several critical signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.[7][8][9][10]

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer development and progression.[11][12][13]

  • STAT3 Pathway: The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis, and its aberrant activation is common in many cancers.[14][15]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by benzothiazole derivatives.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Initiates Transcription of Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits

Caption: NF-κB signaling pathway illustrating a potential mechanism of anti-inflammatory action for benzothiazole derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of the derivatized compounds.

Synthesis_Workflow Start 5-Bromo-6-methyl- 1,3-benzothiazol-2-amine Reaction1 Schiff Base Formation Start->Reaction1 Reaction2 Amide Synthesis Start->Reaction2 Aldehyde Aldehyde Aldehyde->Reaction1 Acid Amino Acid Ester Acid->Reaction2 SchiffBase Schiff Base Derivative Reaction1->SchiffBase Amide Amide Derivative Reaction2->Amide Purification Purification & Characterization SchiffBase->Purification Amide->Purification

Caption: General workflow for the synthesis of Schiff base and amide derivatives.

Bioactivity_Workflow Compounds Synthesized Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Compounds->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Compounds->Antimicrobial IC50 Determine IC50/GI50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Pathway Signaling Pathway Analysis (Western Blot, etc.) IC50->Pathway Data Data Analysis & SAR Studies MIC->Data Pathway->Data

Caption: Workflow for the biological evaluation of synthesized benzothiazole derivatives.

Conclusion

The derivatization of this compound into Schiff bases and amides represents a promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The provided protocols offer a solid foundation for the synthesis of a diverse library of compounds for further biological evaluation. The investigation of their effects on key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3 will be crucial in elucidating their mechanism of action and advancing their potential as clinical candidates. Further research is warranted to synthesize and evaluate the specific derivatives of this compound to fully explore their therapeutic potential.

References

Application Notes and Protocols: 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine as a foundational scaffold in the synthesis of novel organic compounds with significant potential in medicinal chemistry and drug discovery. The presence of a reactive amino group at the 2-position, combined with the unique electronic properties conferred by the bromine and methyl substituents on the benzothiazole core, makes this molecule an attractive starting material for generating diverse molecular libraries.

The benzothiazole nucleus is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The functionalization of this compound, particularly through reactions involving the 2-amino group, allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

Key Applications and Synthetic Utility

The primary synthetic transformations involving this compound center around the nucleophilicity of the 2-amino group. This facilitates a variety of chemical reactions, including:

  • Schiff Base Formation: Condensation with a wide range of aldehydes and ketones to yield Schiff bases (imines). These products are not only valuable intermediates but also exhibit significant biological activities themselves.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, and carboxylic acids to form the corresponding amides and sulfonamides. These modifications can significantly alter the physicochemical properties and biological target interactions of the parent molecule.

  • Urea and Thiourea Formation: Treatment with isocyanates and isothiocyanates to generate urea and thiourea derivatives, which are known to be important pharmacophores in many drug molecules.

  • N-Alkylation: Alkylation of the amino group, although requiring specific conditions to control selectivity, can introduce further diversity.

These synthetic routes provide access to a vast chemical space, enabling the generation of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of 2-aminobenzothiazoles and are adaptable for this compound.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., o-vanillin)

  • Absolute Ethanol

  • Piperidine (catalyst)

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired substituted aromatic aldehyde.

  • Add a drop of piperidine to the reaction mixture to catalyze the condensation.

  • Reflux the mixture for 3 hours.

  • After reflux, allow the reaction mixture to stand for 8 hours, during which a solid precipitate should form.

  • Filter the solid product and wash it several times with cold ethanol to remove any unreacted starting materials.

  • Dry the crude product.

  • Recrystallize the solid from carbon tetrachloride to yield the pure Schiff base as a crystalline solid.[1]

Expected Outcome:

The reaction is expected to produce the corresponding Schiff base in good yield. The product can be characterized by standard analytical techniques such as IR, NMR, and mass spectrometry.

Protocol 2: General N-Acetylation of this compound

This protocol provides a straightforward method for the N-acetylation of the 2-amino group using acetic acid as the acetylating agent.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Triethyl orthoformate

  • Sodium azide

Procedure:

  • In a suitable reaction vessel, combine this compound with triethyl orthoformate and sodium azide in glacial acetic acid.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude N-acetylated product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative data for Schiff bases derived from substituted 2-aminobenzothiazoles, demonstrating the potential antioxidant activity of this class of compounds.

CompoundAntioxidant Activity (IC50 µg/mL) - DPPH AssayAntioxidant Activity (IC50 µg/mL) - ABTS Assay
o-Vanilidine-2-amino-6-chloro benzothiazole-52.36
o-Vanilidine-2-amino-6-bromo benzothiazole248.82-
Standard (Ascorbic Acid)VariableVariable
[Data adapted from a study on related benzothiazole Schiff bases for illustrative purposes.][1]

Visualizations

Experimental Workflow

experimental_workflow start 5-Bromo-6-methyl- 1,3-benzothiazol-2-amine reflux Reflux (3 hrs) start->reflux aldehyde Substituted Aldehyde aldehyde->reflux solvent Ethanol + Piperidine solvent->reflux precipitation Cooling & Precipitation (8 hrs) reflux->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure Schiff Base Derivative recrystallization->product

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Many benzothiazole derivatives have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in the regulation of immune responses.[2][3] Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, which may be a mechanism underlying the biological activity of some benzothiazole-based compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzothiazole Derivative AhR_complex AhR Complex (AhR, HSP90, XAP2) ligand->AhR_complex Binds activated_AhR Activated AhR Complex AhR_complex->activated_AhR Conformational Change heterodimer AhR-ARNT Heterodimer activated_AhR->heterodimer Translocates & Binds to ARNT ARNT ARNT ARNT->heterodimer XRE Xenobiotic Responsive Element (XRE) on DNA heterodimer->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces metabolism Metabolism of Benzothiazole CYP1A1->metabolism response Biological Response (e.g., Apoptosis) metabolism->response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Application Notes and Protocols for the Analytical Characterization of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction Benzothiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The accurate and comprehensive characterization of novel benzothiazole compounds is paramount for ensuring their purity, confirming their structure, and understanding their physicochemical properties, which are foundational steps in the drug discovery pipeline.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used in the characterization of novel benzothiazoles: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

General Workflow for Synthesis and Characterization

The characterization of a novel benzothiazole compound is a multi-step process that logically follows its synthesis. Each analytical technique provides a unique piece of information, and together they provide a complete profile of the new chemical entity.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis cluster_3 Final Confirmation synthesis Synthesis of Novel Benzothiazole Compound purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS Analysis (Molecular Weight) purification->lcms hplc HPLC-UV Analysis (Purity & Quantification) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C - Detailed Structure) lcms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir final_structure Confirmed Structure & Purity Report ftir->final_structure uv_vis UV-Vis Spectroscopy (Preliminary Check & λmax) hplc->uv_vis uv_vis->final_structure

Caption: General workflow for the synthesis and characterization of novel benzothiazoles.

Application Note 1: Purity and Quantitative Analysis by RP-HPLC

1.1. Introduction High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and performing quantitative analysis of newly synthesized benzothiazole compounds.[1] A reverse-phase (RP-HPLC) method using a C18 column is commonly employed for the separation of benzothiazole derivatives from starting materials, byproducts, and impurities.[1][4]

1.2. Experimental Protocol: RP-HPLC with UV Detection

Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler and column oven

  • UV-Vis Detector

Chromatographic Conditions: A typical starting point for method development is summarized below. These conditions should be optimized for the specific analyte.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50:50 (v/v) isocratic, or a gradient depending on sample complexity
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 250 nm (or the λmax of the specific compound)[1][5]
Run Time 10-15 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.[1] Mix with acetonitrile as per the required ratio. Degas the mobile phase by sonication or vacuum filtration.[1]

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the benzothiazole reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.[1]

  • Sample Solution: Dissolve the synthesized sample in the mobile phase to achieve a concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1]

1.3. Data Presentation: System Suitability and Purity Analysis

System suitability tests are performed to ensure the HPLC system is operating correctly. Purity is determined by the peak area percentage.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 4500
Retention Time (RT) -4.5 min
Purity (Area %) -99.5%

1.4. Workflow for HPLC Analysis

G prep Sample & Standard Preparation analysis Inject Samples prep->analysis system_prep HPLC System Preparation & Equilibration suitability System Suitability Injection system_prep->suitability check Check Suitability (Plates, Tailing) suitability->check check->system_prep Fail check->analysis Pass data Data Acquisition (Chromatogram) analysis->data process Process Data (Integrate Peaks) data->process report Generate Report (Purity, Quantification) process->report

Caption: Experimental workflow for HPLC analysis of benzothiazole compounds.

Application Note 2: Molecular Weight Confirmation by LC-MS

2.1. Introduction Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique essential for the characterization of novel compounds. It confirms the molecular weight of the target benzothiazole and can help identify impurities.[6][7] Electrospray ionization (ESI) is a common ionization source used for this class of compounds.[7]

2.2. Experimental Protocol: LC-MS

Instrumentation and Equipment:

  • LC-MS system with an ESI source and a single quadrupole or triple quadrupole (TQMS) mass analyzer.[8]

LC Conditions:

  • Use an HPLC method similar to the one described in Application Note 1.

  • Crucially, replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid (0.1%) for MS compatibility. [9]

MS Conditions:

Parameter Value
Ionization Mode ESI Positive or Negative[7]
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V (Optimize for analyte)
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C

| Scan Range (m/z) | 50 - 800 Da |

Sample Preparation:

  • Prepare samples as described for HPLC, but at a lower concentration (e.g., 1-10 µg/mL) in the MS-compatible mobile phase.

2.3. Data Presentation: Molecular Ion Peak

The primary result is the mass spectrum, which should show a prominent peak corresponding to the molecular ion of the novel compound.

CompoundExpected Mass (Da)Ion AdductObserved m/z
Novel Benzothiazole Derivativee.g., 295.08[M+H]⁺296.09
[M+Na]⁺318.07

Application Note 3: Structural Elucidation by NMR Spectroscopy

3.1. Introduction NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[10] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule.[3][11]

3.2. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified benzothiazole compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, spectral width of ~16 ppm, sufficient number of scans for good signal-to-noise.

  • ¹³C NMR: Proton-decoupled pulse program, spectral width of ~220 ppm, longer acquisition time or more scans may be needed due to the low natural abundance of ¹³C.

3.3. Data Presentation: Characteristic Chemical Shifts

The chemical shifts (δ) are highly dependent on the specific substituents on the benzothiazole core.

Proton / Carbon TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Benzothiazole Aromatic Protons7.30 - 8.60[6]115 - 155[11]
C2-H Proton (if unsubstituted)~9.0 - 9.25[12]~150 - 170[6]
Amide N-H12.0 - 13.0 (broad singlet)[6]-
Amide Carbonyl (C=O)-165 - 167[11]
Methoxy Protons (-OCH₃)~3.9~56

Application Note 4: Functional Group Identification by FTIR Spectroscopy

4.1. Introduction FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] It is excellent for confirming the presence of key structural motifs in novel benzothiazole derivatives.

4.2. Experimental Protocol: FTIR

Instrumentation and Equipment:

  • FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • ATR: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.

  • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16-32 scans are typically co-added.

4.3. Data Presentation: Characteristic Absorption Bands

Functional GroupCharacteristic Absorption Band (cm⁻¹)
Aromatic C-H Stretch3000 - 3100[2]
C=N Stretch (Thiazole Ring)1600 - 1670[2]
C=C Aromatic Ring Stretch1450 - 1600
C-S Stretch600 - 800
C=O Stretch (if Amide/Ester)1650 - 1750[3]
N-H Stretch (if Amine/Amide)3200 - 3500

Application Note 5: UV-Visible Spectroscopy

5.1. Introduction UV-Visible spectroscopy measures the absorption of UV or visible light by a compound. It is a simple method used for preliminary characterization, confirming the presence of the benzothiazole chromophore, and for quantitative analysis using the Beer-Lambert law. The benzothiazole core typically exhibits multiple absorption bands.[5][13]

5.2. Experimental Protocol: UV-Vis

Instrumentation and Equipment:

  • UV-Vis Spectrophotometer

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to obtain a final concentration (e.g., 1-10 µg/mL) that gives a maximum absorbance reading between 0.2 and 1.0.

Acquisition Parameters:

  • Scan Range: 200 - 600 nm

  • Blank: Use the same solvent the sample is dissolved in.

5.3. Data Presentation: Absorption Maxima

SolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε)
Ethanol~250, ~284, ~296[13]- (To be determined)

5.4. Spectroscopic Analysis Workflow

G start Purified Novel Benzothiazole ftir FTIR Analysis start->ftir uv_vis UV-Vis Analysis start->uv_vis nmr NMR Analysis (¹H, ¹³C) start->nmr check_fg Identify Functional Groups (C=N, C=O etc.) ftir->check_fg check_uv Determine λmax & Confirm Chromophore uv_vis->check_uv check_nmr Elucidate Full C-H Framework nmr->check_nmr end Propose Structure check_fg->end check_uv->end check_nmr->end

Caption: Workflow for spectroscopic characterization of a novel benzothiazole.

References

Troubleshooting & Optimization

Improving the yield and purity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem IDIssue DescriptionPotential CausesRecommended Solutions
YLD-001 Low or No Product Yield Incomplete reaction; incorrect stoichiometry; poor quality of starting materials; suboptimal reaction temperature.- Ensure the starting 4-bromo-5-methyl-2-aminothiophenol is of high purity. - Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent (e.g., cyanogen bromide). - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; some cyclization reactions may require heating.
PUR-001 Presence of Multiple Brominated Byproducts Over-bromination due to harsh brominating agents or excess reagent.[1]- Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[1] - Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents for mono-bromination.[1] - Consider using a stable, crystalline bromine source like benzyltrimethylammonium tribromide to deliver stoichiometric amounts of bromine and avoid unwanted side reactions.[2][3]
PUR-002 Poor Regioselectivity (Formation of other bromo-isomers) Reaction conditions favoring multiple substitutions.[1]- Lowering the reaction temperature during bromination can increase regioselectivity.[1] - The choice of solvent can influence selectivity; consider less polar solvents.
PUR-003 Presence of Sulfonated Impurities High reaction temperatures when using sulfuric acid in the synthesis.- If using sulfuric acid for cyclization, maintain the reaction temperature between 30-60°C to avoid sulfonation of the benzene ring.[4]
PUR-004 Difficulty in Product Purification Co-elution of impurities with the desired product during column chromatography; product oiling out during crystallization.- For column chromatography, use a gradient elution system, starting with a non-polar solvent and gradually increasing polarity. - For crystallization, try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol) and slowly add a non-polar anti-solvent (e.g., water or hexane) until turbidity is observed, then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies:

  • Route A: Cyclization of a Pre-brominated Precursor: This involves the cyclization of 4-bromo-5-methyl-2-aminothiophenol with a source of the C2-N2 unit, such as cyanogen bromide.

  • Route B: Bromination of the Benzothiazole Core: This route starts with the synthesis of 6-methyl-1,3-benzothiazol-2-amine, followed by regioselective bromination at the 5-position.

Q2: How can I improve the regioselectivity of the bromination step to favor the 5-bromo isomer?

To improve regioselectivity:

  • Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is a preferred alternative to elemental bromine as it is less aggressive and can lead to cleaner reactions.[1]

  • Control Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the brominating agent to minimize the formation of di-brominated products.[1]

  • Optimize Temperature: Perform the bromination at a lower temperature (e.g., 0-5°C) to enhance selectivity.[1]

Q3: What are common impurities, and how can they be removed?

Common impurities include:

  • Over-brominated products (e.g., di-bromo species): These can be minimized by using milder brominating agents and controlling stoichiometry.[1] Purification can be achieved by column chromatography.

  • Isomeric products: Formation of other bromo-isomers can be reduced by optimizing reaction conditions.[1] Careful column chromatography may be required for separation.

  • Unreacted starting material: Can be removed by column chromatography or recrystallization.

  • Sulfonated byproducts: If sulfuric acid is used at high temperatures, sulfonation of the aromatic ring can occur.[4] These highly polar impurities can typically be removed by an aqueous workup or column chromatography.

Q4: What is the best method for purifying the final product?

A combination of techniques is often most effective:

  • Aqueous Workup: After the reaction, a thorough aqueous workup including washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid, followed by a brine wash, is crucial.

  • Column Chromatography: This is highly effective for separating the desired product from isomers and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-1,3-benzothiazol-2-amine

This protocol is a general method for the synthesis of the unbrominated precursor.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as methanol.

  • Reagent Addition: Add potassium thiocyanate (1.2 equivalents) to the solution.

  • Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in methanol, keeping the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Regioselective Bromination of 6-methyl-1,3-benzothiazol-2-amine

This protocol describes the bromination of the pre-formed benzothiazole core.

  • Dissolution: Dissolve 6-methyl-1,3-benzothiazol-2-amine (1 equivalent) in glacial acetic acid in a flask protected from light.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours, monitoring the reaction by TLC.

  • Workup: Pour the reaction mixture into ice water and neutralize with a 10% sodium hydroxide solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_route_a Route A: Cyclization of Brominated Precursor cluster_route_b Route B: Bromination of Benzothiazole Core 4-bromo-5-methylaniline 4-bromo-5-methylaniline Thiourea_Formation Thiourea Formation (+ KSCN) 4-bromo-5-methylaniline->Thiourea_Formation 4-bromo-5-methylphenylthiourea 4-bromo-5-methylphenylthiourea Thiourea_Formation->4-bromo-5-methylphenylthiourea Cyclization Oxidative Cyclization (e.g., Br2 or NBS) 4-bromo-5-methylphenylthiourea->Cyclization Final_Product_A This compound Cyclization->Final_Product_A p-toluidine 4-methylaniline Thiourea_Formation_B Thiourea Formation (+ KSCN) p-toluidine->Thiourea_Formation_B p-tolylthiourea p-tolylthiourea Thiourea_Formation_B->p-tolylthiourea Cyclization_B Oxidative Cyclization (e.g., Br2) p-tolylthiourea->Cyclization_B 6-methyl-benzothiazol-2-amine 6-methyl-benzothiazol-2-amine Cyclization_B->6-methyl-benzothiazol-2-amine Bromination Regioselective Bromination (NBS, Acetic Acid) 6-methyl-benzothiazol-2-amine->Bromination Final_Product_B This compound Bromination->Final_Product_B

Caption: Synthetic strategies for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Purity Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Purity Impurity_Profile Identify Impurities: - Starting Material - Over-brominated - Isomers - Other Check_Purity->Impurity_Profile Optimize_Reaction Optimize Reaction Conditions: - Adjust Stoichiometry - Change Reagents (e.g., NBS) - Lower Temperature Impurity_Profile->Optimize_Reaction Reaction Issue Refine_Purification Refine Purification: - Gradient Elution - Recrystallization - Solvent/Anti-solvent Impurity_Profile->Refine_Purification Purification Issue Optimize_Reaction->Check_Purity Success High Yield & Purity Achieved Refine_Purification->Success

References

Troubleshooting common side reactions in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the synthesis of benzothiazoles, a critical scaffold in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and Polymerization of 2-Aminothiophenol: This starting material is prone to oxidation by air, leading to the formation of disulfide-linked dimers and polymers, which appear as dark, tarry byproducts and significantly lower the yield.[1][2]

  • Incomplete Cyclization: The reaction can stall at the benzothiazoline intermediate stage without full aromatization to the final benzothiazole product.[1][2] This can be caused by insufficient oxidizing agent, suboptimal reaction conditions, or steric hindrance from bulky substituents.[1][2]

  • Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts, which are more likely at higher reactant concentrations.[1]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, insoluble materials is a strong indicator of oxidation and polymerization of the 2-aminothiophenol starting material.[1][2] This is a common issue due to its sensitivity to atmospheric oxygen.[1][2]

To prevent this:

  • Use Freshly Purified 2-Aminothiophenol: Purify the starting material by distillation or recrystallization before use to remove any oxidized impurities.[1][2]

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1][2]

  • Control the Temperature: Avoid excessively high temperatures, which can accelerate polymerization and other side reactions.[1][2]

  • Choose a Mild Oxidant: If an oxidant is required, select a mild reagent. In some cases, air can serve as a gentle oxidant under controlled conditions.[1][2]

Q3: I'm observing a significant amount of a byproduct that I suspect is the benzothiazoline intermediate. How can I drive the reaction to completion?

A3: The presence of the benzothiazoline intermediate indicates incomplete oxidation.[1][2] To promote the formation of the desired benzothiazole, consider the following:

  • Ensure Sufficient Oxidant: The amount and strength of the oxidizing agent are crucial. Common oxidants include air, hydrogen peroxide, and manganese dioxide. The choice of oxidant may need to be optimized for your specific substrate.[2]

  • Optimize Reaction Conditions: The oxidation step can be sensitive to both pH and temperature. For instance, slightly basic conditions can be beneficial for air oxidation.[2]

  • Increase Reaction Time or Use a Stronger Oxidant for Sterically Hindered Substrates: Bulky groups on the starting materials can slow down the final aromatization step, necessitating longer reaction times or a more potent oxidant.[1][2]

Q4: How can I minimize the formation of dimeric byproducts?

A4: Dimerization is often a result of intermolecular reactions competing with the desired intramolecular cyclization.[1] This is more prevalent at higher concentrations. To favor the formation of the monomeric benzothiazole:

  • Use High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization.[1]

  • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture helps to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.[1]

Q5: What are the most effective methods for purifying my crude benzothiazole product?

A5: Purification can be challenging due to the similar polarities of the product and potential byproducts.[1] Common and effective purification strategies include:

  • Recrystallization: This is a standard method for purifying solid benzothiazole derivatives. Ethanol is a commonly used solvent for recrystallization.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[3]

  • Acid-Base Extraction: If the benzothiazole product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]

Troubleshooting Guides

Guide 1: Formation of Dark, Tarry Byproducts

This guide addresses the issue of polymerization and oxidation of 2-aminothiophenol.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Dark, tarry byproducts observed in the reaction mixture cause1 Oxidation of 2-aminothiophenol by air start->cause1 cause2 Harsh reaction conditions (e.g., high temperature) start->cause2 solution1 Use freshly purified 2-aminothiophenol cause1->solution1 solution2 Conduct reaction under an inert atmosphere (N2 or Ar) cause1->solution2 solution4 Use a milder oxidizing agent cause1->solution4 solution3 Control and optimize reaction temperature cause2->solution3 cause2->solution4

Caption: Troubleshooting workflow for addressing dark, tarry byproduct formation.

Guide 2: Incomplete Cyclization to Benzothiazole

This guide helps to troubleshoot reactions where the benzothiazoline intermediate is the major product.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Benzothiazoline intermediate is the major product cause1 Insufficient amount or strength of oxidant start->cause1 cause2 Suboptimal reaction conditions (pH, temperature) start->cause2 cause3 Steric hindrance slowing aromatization start->cause3 solution1 Increase amount of oxidant or use a stronger one cause1->solution1 solution2 Optimize reaction pH and temperature cause2->solution2 cause3->solution1 solution3 Increase reaction time cause3->solution3

Caption: Troubleshooting workflow for incomplete cyclization.

Quantitative Data on Reaction Conditions

The yield of benzothiazole synthesis is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on product yield.

Table 1: Effect of Aldehyde Substituent on Yield of 2-Arylbenzothiazoles

Aldehyde SubstituentReaction Time (min)Yield (%)Reference
4-N,N-dimethyl1545[3]
4-methoxy-55[3]
4-methyl-94[3]
H-89[3]
4-chloro-92[3]
4-nitro-90[3]
3H-imidazole-4-carbaldehyde-60[3]
9-anthracene carboxaldehyde-70[3]

Table 2: Comparison of Different Catalysts and Conditions for the Synthesis of 2-Phenylbenzothiazole

Catalyst / OxidantSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[3][4]
TiO₂ NPs / H₂O₂Daylight-5-27 min90-97[3]
SnP₂O₇--8-35 min87-95[4]
Air/DMSODMSO--Good to Excellent[1]
Molecular IodineDMF---[1]
Ag₂OMicrowave-4-8 min92-98[3]
PIFAMicrowave8015 min59-92[3]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol is a general procedure for the condensation of 2-aminothiophenol with an aldehyde.

Materials:

  • 2-Aminothiophenol

  • Substituted aldehyde

  • Ethanol

  • Oxidizing agent (e.g., H₂O₂/HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol.

  • Add the oxidizing agent (e.g., a mixture of H₂O₂ and HCl) to the solution. A common ratio is 1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl.[4]

  • Stir the reaction mixture at room temperature for the appropriate amount of time (typically 45-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Purification of 2-Aminothiophenol by Conversion to its Hydrochloride Salt

This protocol describes a method for purifying 2-aminothiophenol.

Materials:

  • Crude 2-aminothiophenol

  • Concentrated Hydrochloric Acid

  • Water

  • Ice

Procedure:

  • Dissolve the crude 2-aminothiophenol in concentrated hydrochloric acid.

  • Filter the warm solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to precipitate the 2-aminothiophenol hydrochloride.

  • Collect the solid by filtration.

  • Recrystallize the 2-aminothiophenol hydrochloride from concentrated hydrochloric acid and then from water to obtain the purified salt.[5] The free base can be regenerated by neutralization.

Protocol 3: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid

This protocol details the synthesis of the parent benzothiazole.

Materials:

  • 2-Aminothiophenol

  • Formic Acid

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and formic acid (15 mL).[6]

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.[6]

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.[6]

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[6]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[6]

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[6]

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude benzothiazole as a yellowish oil.[6]

References

Technical Support Center: Optimization of N-Arylthiourea Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of N-arylthioureas, a key reaction in the synthesis of various heterocyclic compounds, including the medicinally important 2-aminobenzothiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylthiourea cyclization reaction.

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The chosen transition metal catalyst (e.g., Pd, Ru, Ni) may be inactive or poisoned.[1] 2. Incorrect Oxidant/Reagent: The oxidizing agent (if required) is not effective, or the incorrect cyclizing reagent is being used. 3. Insufficient Temperature: The reaction temperature may be too low for the cyclization to proceed efficiently.[2] 4. Unsuitable Solvent: The solvent may not be appropriate for the specific catalytic system or may hinder the reaction.[3] 5. Steric Hindrance: Bulky substituents on the aryl ring or thiourea nitrogen may impede the cyclization.1. Catalyst Check: Use a fresh batch of catalyst. For palladium catalysts, ensure they are not oxidized. Consider switching to a different catalyst system (e.g., RuCl₃, Pd(OAc)₂, Ni(II) complexes).[1][4] 2. Reagent Verification: If using a bromine-mediated cyclization, ensure the bromine source (e.g., Br₂, benzyltrimethylammonium tribromide) is fresh.[5][6] For oxidative cyclizations, ensure the oxidant is appropriate for the chosen catalyst. 3. Temperature Optimization: Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[7] 4. Solvent Screening: Test a range of solvents. For example, while DMF might be a good starting point, solvents like dioxane or acetonitrile could offer better results depending on the specific reaction.[2][3] 5. Modify Reaction Conditions: For sterically hindered substrates, harsher conditions (higher temperature, longer reaction time) or a more active catalyst might be necessary.
Formation of Multiple Products/Byproducts 1. Aromatic Bromination: In bromine-mediated reactions, excess bromine can lead to unwanted bromination of the aromatic ring.[5][8] 2. Over-oxidation: Harsh oxidative conditions can lead to the formation of undesired oxidized byproducts. 3. Intermolecular Coupling: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.[1] 4. Hydrolysis: The starting N-arylthiourea can hydrolyze, especially under acidic conditions.[8]1. Controlled Reagent Addition: Use a stoichiometric amount of the brominating agent. Using a stable, crystalline bromine source like benzyltrimethylammonium tribromide can allow for better control over the stoichiometry.[5] 2. Milder Conditions: Reduce the reaction temperature or use a milder oxidizing agent. 3. Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. 4. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and byproducts may have very similar polarities, making separation by column chromatography challenging.[8] 2. Presence of Catalyst Residues: Residual metal catalyst can contaminate the final product.1. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent. This can be a very effective method for removing closely related impurities. 2. Alternative Chromatography: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. 3. Catalyst Removal: After the reaction, wash the organic layer with a solution that can complex with the metal catalyst (e.g., aqueous ammonia for copper catalysts). Filtration through a pad of Celite can also help remove solid-supported catalysts or precipitated metals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization of N-arylthioureas to 2-aminobenzothiazoles?

A1: The most prevalent methods include:

  • Oxidative Cyclization using Halogens: Classically, bromine in a suitable solvent like chloroform or acetic acid is used.[6] To avoid side reactions like aromatic bromination, more controlled brominating agents such as benzyltrimethylammonium tribromide are employed.[5] N-iodosuccinimide is another effective reagent for this transformation under metal-free conditions.

  • Transition-Metal Catalyzed Intramolecular C-S Cross-Coupling: Various transition metals, including Ruthenium (e.g., RuCl₃), Palladium (e.g., Pd(OAc)₂), and Nickel (e.g., Ni(II) complexes), can catalyze the intramolecular oxidative C-H/S-H coupling to form the benzothiazole ring.[1][4]

  • Acid-Catalyzed Cyclization: Strong acids like sulfuric acid, often in the presence of a catalytic amount of a bromine source (e.g., HBr, NaBr), can promote the cyclization.[8][9]

Q2: How do I choose the right catalyst for my N-arylthiourea cyclization?

A2: The choice of catalyst often depends on the substrate and the desired reaction conditions.

  • Ruthenium and Palladium catalysts are often effective for direct intramolecular oxidative coupling.[1]

  • Copper catalysts have been used in reactions involving 2-bromophenyl isothiocyanate and various amines.

  • For substrates with electron-withdrawing groups, a more active catalyst might be required. It is often recommended to screen a few catalysts to find the optimal one for a specific substrate.

Q3: What is the role of the solvent in the cyclization reaction?

A3: The solvent can significantly influence the reaction outcome. It not only dissolves the reactants but can also affect the catalyst activity and the reaction pathway. For instance, in some palladium-catalyzed reactions, polar aprotic solvents like DMF or DMSO are used.[3] For other systems, less polar solvents like dioxane might be optimal.[2] It is crucial to perform a solvent screen during the optimization of a new cyclization reaction.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation has been shown to be effective in accelerating the cyclization of N-arylthioureas, often leading to higher yields in shorter reaction times.[7] This is particularly useful for sluggish reactions or for high-throughput synthesis.

Q5: What are some common byproducts to look out for?

A5: Common byproducts can include unreacted starting material, products of intermolecular coupling, and in the case of halogen-mediated reactions, halogenated aromatic compounds.[1][8] Hydrolysis of the thiourea starting material can also occur.

Experimental Protocols

General Protocol for Transition-Metal Catalyzed Cyclization of N-Arylthiourea

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the N-arylthiourea (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene).

  • Catalyst and Additive Addition: Add the transition metal catalyst (e.g., Pd(OAc)₂, RuCl₃; typically 1-5 mol%) and any necessary ligands or additives.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (ranging from 80 °C to 150 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Bromine-Mediated Oxidative Cyclization
  • Reactant Preparation: Dissolve the N-arylthiourea (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a reaction vessel.

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature with stirring.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Arylthiourea Cyclization

CatalystOxidant/AdditiveSolventTemperature (°C)Typical Yield (%)Reference
RuCl₃-Toluene110up to 91[1]
Pd(OAc)₂O₂DMF100up to 85[1]
Ni(II) complex----[4]
CuI-Ethanol130 (MW)27-89

Table 2: Comparison of Brominating Agents for Cyclization

Brominating AgentSolventTemperature (°C)Key AdvantagesReference
Br₂Chloroform/Acetic AcidRT - 60Readily available[6]
Benzyltrimethylammonium tribromideDichloromethaneRTSolid, easy to handle, controlled stoichiometry[5]
HBr (catalytic)Sulfuric Acid45-70In-situ generation of bromine[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve N-arylthiourea in anhydrous solvent start->dissolve 1 add_catalyst Add catalyst and any additives dissolve->add_catalyst 2 heat Heat under inert atmosphere add_catalyst->heat 3 monitor Monitor reaction progress (TLC/LC-MS) heat->monitor 4 cool Cool to room temperature monitor->cool 5 extract Aqueous work-up and extraction cool->extract 6 purify Purify by chromatography or recrystallization extract->purify 7 end Final Product purify->end 8

Caption: General experimental workflow for N-arylthiourea cyclization.

troubleshooting_logic start Reaction Issue? low_yield Low/No Product start->low_yield byproducts Byproducts Formed start->byproducts purification_issue Purification Difficulty start->purification_issue check_catalyst Check/Change Catalyst low_yield->check_catalyst optimize_temp Optimize Temperature low_yield->optimize_temp screen_solvents Screen Solvents low_yield->screen_solvents control_reagents Control Stoichiometry byproducts->control_reagents milder_conditions Use Milder Conditions byproducts->milder_conditions increase_dilution Increase Dilution byproducts->increase_dilution recrystallize Try Recrystallization purification_issue->recrystallize change_chromatography Change Chromatography purification_issue->change_chromatography

Caption: Troubleshooting decision tree for N-arylthiourea cyclization.

References

Technical Support Center: Purification of Brominated Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated benzothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when purifying brominated benzothiazoles?

A1: The impurities largely depend on the synthetic route used for bromination. Common impurities include:

  • Over-brominated products: Di- or tri-brominated benzothiazoles can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1]

  • Regioisomers: Bromination can sometimes occur at different positions on the benzothiazole ring, leading to a mixture of isomers that can be difficult to separate.[1]

  • Unreacted starting materials: Incomplete reactions will leave residual starting benzothiazole.

  • Byproducts from the brominating agent: If N-Bromosuccinimide (NBS) is used, succinimide is a common byproduct that needs to be removed.

  • Debrominated products: The carbon-bromine bond can sometimes be cleaved during purification, leading to the formation of the non-brominated benzothiazole.

  • Residual catalysts: If a palladium-catalyzed reaction was performed in a related synthetic step, residual palladium may contaminate the product.[2]

Q2: My brominated benzothiazole seems to be degrading on the silica gel column. What can I do?

A2: Brominated benzothiazoles can be sensitive to the acidic nature of standard silica gel, which can sometimes lead to degradation or debromination. Here are a few strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation.

  • Consider an alternative purification method: If the compound is highly sensitive, recrystallization might be a better option.

Q3: I am having trouble removing the succinimide byproduct from my NBS bromination reaction. How can I get rid of it?

A3: Succinimide is soluble in water, which can be exploited for its removal.

  • Aqueous workup: Before column chromatography, perform an aqueous workup. Wash the organic layer containing your product with water or a saturated sodium bicarbonate solution.[3] This will extract the majority of the succinimide into the aqueous phase.

  • Filtration: In some cases, if the reaction is run in a non-polar solvent like chloroform, the succinimide may precipitate and can be removed by filtration.

Q4: My brominated benzothiazole is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by the solution being cooled too quickly or the presence of impurities.[4]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Add more solvent: The concentration of your compound might be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed the solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Consider a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Troubleshooting Guides

Guide 1: Column Chromatography Purification
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers/Byproducts (Co-elution) - Inappropriate solvent system. - Structurally very similar compounds.- Optimize the mobile phase: Try a different solvent system with different polarity or selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. - Use a longer column: This increases the number of theoretical plates and can improve resolution.[5] - Decrease the flow rate: Slower elution can lead to better separation.[5] - Consider a different stationary phase: A stationary phase with different properties (e.g., phenyl or cyano) might provide better selectivity.[6]
Product Degradation or Debromination on the Column - Acidic nature of silica gel. - Compound instability.- Neutralize the silica gel: Prepare a slurry of silica gel with a mobile phase containing 0.1-1% triethylamine before packing the column. - Switch to alumina (neutral or basic): This is a less acidic alternative to silica gel. - Work at a lower temperature: If possible, run the column in a cold room to minimize thermal degradation.
Low Recovery of the Product - Product is too polar and is sticking to the silica gel. - Product is not stable on the column. - Incomplete elution.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent. - Flush the column: After collecting your product, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes. - Check for degradation: Analyze the TLC of the crude material and the collected fractions to see if new, more polar spots appear, which could indicate degradation.
Streaking of the Compound on TLC and Column - Compound is acidic or basic. - Overloading the column/TLC plate.- Add a modifier to the eluent: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. - Load less material: Overloading can lead to poor separation and band broadening.
Guide 2: Recrystallization Purification
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound and then allow it to cool again.[4] - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4] - Cool to a lower temperature: Place the flask in an ice-salt bath to achieve a lower temperature.
"Oiling Out" Instead of Crystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities.- Choose a lower-boiling solvent. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. - Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble, heat to re-dissolve, and then cool slowly. - Pre-purify if necessary: If the crude material is very impure, a quick filtration through a plug of silica may be necessary before recrystallization.[4]
Low Yield of Recovered Crystals - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath for an extended period to maximize precipitation. - Ensure the funnel and receiving flask are hot during hot filtration to prevent the product from crystallizing out on the filter paper.
Colored Impurities in the Final Crystals - Colored impurities are co-crystallizing with the product.- Add activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product. Perform a hot filtration to remove the charcoal.[4]

Data Presentation

The following table provides a summary of purification data for specific brominated benzothiazole compounds based on literature findings.

CompoundPurification MethodEluent/SolventYieldPurityReference
2,6-DibromobenzothiazoleRecrystallizationIsopropanol74.4 - 76.9%99.4%[3]
6-Bromo-2-methyl-1,3-benzothiazoleSilica Gel Column ChromatographyHexane/Ethyl Acetate (4:1)29.5%Not explicitly stated[7]
4-(6-bromo-1,3-benzothiazol-2-yl)anilineRecrystallizationEthanol80-90%Not explicitly stated[8]

Experimental Protocols

Protocol 1: Purification of 2,6-Dibromobenzothiazole via Recrystallization

This protocol is adapted from a literature procedure for the synthesis and purification of 2,6-dibromobenzothiazole.[3]

1. Dissolution:

  • Take the crude faint yellow solid of 2,6-dibromobenzothiazole.

  • In a suitable Erlenmeyer flask, add 100 mL of isopropanol.

  • Heat the solvent to its boiling point.

  • Slowly add the crude solid to the boiling solvent with stirring until it is completely dissolved. Use the minimum amount of hot solvent necessary.

2. Cooling and Crystallization:

  • Once the solid is dissolved, remove the flask from the heat source.

  • Cover the flask and allow it to cool slowly to room temperature.

  • White crystals should start to form as the solution cools.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Expected Outcome: White crystalline solid with a purity of approximately 99.4% and a yield of around 75%.[3]

Protocol 2: Purification of 6-Bromo-2-methyl-1,3-benzothiazole via Column Chromatography

This protocol is based on a literature procedure for the synthesis and purification of 6-bromo-2-methyl-1,3-benzothiazole.[7]

1. Column Preparation:

  • Prepare a slurry of silica gel in the initial eluent (e.g., hexane).

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Add a layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Carefully load the sample onto the top of the column.

3. Elution:

  • Begin eluting the column with a hexane/ethyl acetate (4:1, v/v) mixture.

  • Collect fractions in test tubes.

  • Monitor the elution of the product using Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain the purified 6-bromo-2-methyl-1,3-benzothiazole.

Expected Outcome: A purified product with a reported yield of 29.5%.[7] The purity should be assessed by analytical techniques such as NMR or GC-MS.

Mandatory Visualizations

experimental_workflow_recrystallization start Crude Brominated Benzothiazole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshooting_column_chromatography cluster_solutions Troubleshooting Steps start Poor Separation (Co-elution) solution1 Optimize Mobile Phase (Change Polarity/Solvent) start->solution1 solution2 Use a Longer Column start->solution2 solution3 Decrease Flow Rate start->solution3 solution4 Change Stationary Phase (e.g., Alumina) start->solution4 end Improved Separation solution1->end solution2->end solution3->end solution4->end

References

How to prevent the formation of impurities during the Hugerschoff reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of impurities during the Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hugerschoff reaction and what are its primary applications?

The Hugerschoff reaction is a classic method for the synthesis of 2-aminobenzothiazoles, which are important structural motifs in many pharmaceutically active compounds. The reaction traditionally involves the cyclization of a 1,3-diarylthiourea using liquid bromine in a solvent such as chloroform.[1][2]

Q2: What are the most common impurities formed during the Hugerschoff reaction?

The primary impurities encountered during the Hugerschoff reaction include:

  • "Anti-Hugerschoff" Product (Thioamido Guanidino Moiety): This is a significant byproduct, particularly when using unsymmetrical aryl-alkyl thioureas. It is formed through dimerization and rearrangement of the thiourea starting material.[2]

  • Over-brominated Aromatic Byproducts: Excess bromine can lead to the unwanted bromination of the aromatic rings of the starting material or the product.[3]

  • Unreacted Starting Materials: Incomplete conversion can leave residual thiourea in the final product mixture.

  • Side-products from Alternative Cyclization Pathways: Depending on the substrate, other minor heterocyclic impurities may be formed.

Q3: What is the underlying mechanism of the Hugerschoff reaction and impurity formation?

The generally accepted mechanism for the Hugerschoff reaction is an intramolecular electrophilic aromatic substitution. The sulfur atom of the thiourea is oxidized by bromine, which generates an electrophilic species that then undergoes cyclization onto the aromatic ring to form the 2-aminobenzothiazole.[4]

Impurity formation, such as the "anti-Hugerschoff" product, can occur when the intermediate disulfide undergoes an intermolecular reaction instead of the desired intramolecular cyclization.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Hugerschoff reaction and provides potential solutions.

Problem 1: Low yield of the desired 2-aminobenzothiazole and a high percentage of the "anti-Hugerschoff" byproduct.

Potential Cause Recommended Solution
Use of unsymmetrical aryl-alkyl thiourea This class of substrates is particularly prone to forming the "anti-Hugerschoff" product. Consider using a symmetrically substituted 1,3-diarylthiourea if your synthetic route allows.
Reaction conditions favoring intermolecular reactions Optimize the reaction solvent. A study has shown that the choice of solvent can significantly influence the ratio of the desired product to the "anti-Hugerschoff" byproduct. For example, in some cases, using THF or methanol can suppress the formation of the "anti-Hugerschoff" product.[2]
Nature of the brominating agent The reactivity of the brominating agent can affect the product distribution. Experiment with milder and more controlled brominating agents such as benzyltrimethylammonium tribromide, which can minimize side reactions.

Problem 2: Presence of over-brominated impurities in the final product.

Potential Cause Recommended Solution
Excess bromine Carefully control the stoichiometry of the bromine added. Using a solid and stable brominating agent like benzyltrimethylammonium tribromide can make stoichiometric control easier than with liquid bromine.[3]
High reaction temperature Perform the reaction at a lower temperature to reduce the rate of electrophilic aromatic substitution on the rings.
Prolonged reaction time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed, preventing further reaction.

Problem 3: Incomplete reaction and presence of unreacted starting material.

Potential Cause Recommended Solution
Insufficient brominating agent Ensure that at least one equivalent of the brominating agent is used. A slight excess may be necessary in some cases, but this must be balanced with the risk of over-bromination.
Low reaction temperature While lower temperatures can reduce side reactions, they can also slow down the desired reaction. A systematic temperature optimization study may be needed to find the optimal balance.
Poor quality of reagents or solvents Use freshly purified reagents and dry solvents to avoid quenching of the reactive intermediates.[5]

Quantitative Data Summary

The following table summarizes the effect of different brominating agents and solvents on the product distribution in a reaction forming a 2-aminobenzothiazole derivative.

Table 1: Influence of Brominating Agent and Solvent on Product Ratio [2]

Brominating AgentSolventTotal Isolated Yield (%)Ratio of "Anti-Hugerschoff" Product to 2-Aminobenzothiazole
EDPBTCH₂Cl₂8977 : 12
EDPBTCH₃CN8268 : 14
EDPBTDioxane7560 : 15
EDPBTTHF9285 : 7
EDPBTTHF (with 0.25 eq. H₂SO₄)9494 : 0
EDPBTMeOH8080 : 0
EDPBTDMF7878 : 0
EDPBTAcOH7755 : 22
Tetrabutylammonium tribromideCH₂Cl₂7848 : 30
Benzyltrimethylammonium tribromideCH₂Cl₂8568 : 17
Bromine (Br₂)CH₂Cl₂7540 : 35

EDPBT: 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Experimental Protocols

Protocol 1: Classical Hugerschoff Reaction

This protocol is a general representation of the classical Hugerschoff synthesis.

  • Dissolve the Substrate: Dissolve the 1,3-diarylthiourea (1 equivalent) in chloroform.

  • Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of liquid bromine (1 equivalent) in chloroform dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with an aqueous solution of sodium bisulfite to quench any excess bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aminobenzothiazole.

Protocol 2: Modified Hugerschoff Reaction using a Greener Approach

This protocol describes a more environmentally friendly, one-pot synthesis of 2-aminobenzothiazoles.[4]

  • Reaction Setup: In a reaction vessel, combine the substituted aniline (1 equivalent), ammonium thiocyanate (1.2 equivalents), and a solvent system of DMSO:H₂O.

  • Addition of Oxidant: Add benzyltrimethylammonium dichloroiodate (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture and monitor its progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice water.

  • Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole.

Visualizations

Hugerschoff_Workflow General Experimental Workflow for the Hugerschoff Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 1,3-diarylthiourea in Chloroform add_br2 Add Bromine Solution Dropwise at 0°C start->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react quench Quench with NaHSO₃ (aq) react->quench wash Wash with NaHCO₃ (aq) quench->wash separate Separate Organic Layer wash->separate dry Dry over Na₂SO₄ separate->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure 2-Aminobenzothiazole purify->end Impurity_Formation_Logic Logical Pathways of the Hugerschoff Reaction cluster_desired Desired Pathway cluster_side Side Reactions start 1,3-Diarylthiourea + Bromine intermediate Oxidized Intermediate (e.g., Disulfide) start->intermediate intramolecular Intramolecular Electrophilic Substitution intermediate->intramolecular intermolecular Intermolecular Reaction (Dimerization/Rearrangement) intermediate->intermolecular product 2-Aminobenzothiazole intramolecular->product over_bromination Further Bromination of Aromatic Rings product->over_bromination Excess Bromine anti_hugerschoff "Anti-Hugerschoff" Product intermolecular->anti_hugerschoff brominated_impurities Over-brominated Products over_bromination->brominated_impurities

References

Technical Support Center: Scaling Up Production of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-aminobenzothiazole?

The most prevalent industrial method for synthesizing 2-aminobenzothiazole is the oxidative cyclization of arylthioureas, which are often derived from the corresponding aniline.[1] Another common approach involves the reaction of anilines with a thiocyanate source.[1]

Q2: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?

A color change often indicates degradation of the 2-aminobenzothiazole. This can be due to oxidation, which may lead to the formation of colored impurities. It is strongly recommended to assess the purity of the material using analytical techniques such as High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction. If significant degradation is observed, it is best to use a fresh, pure sample to ensure reliable and reproducible results.

Q3: I am experiencing poor solubility of my 2-aminobenzothiazole derivative in aqueous solutions. What can I do?

Many 2-aminobenzothiazole derivatives have low aqueous solubility.[2] Here are several strategies to enhance solubility:

  • pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.

  • Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.

Q4: My purified 2-aminobenzothiazole sample is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

Discoloration often indicates the presence of minor, highly colored impurities or degradation of the product.[3] Here are some solutions:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb many colored impurities. It is critical to remove the charcoal by hot filtration before allowing the solution to cool.[3]

  • Repeat Purification: A second recrystallization or passing the compound through a short plug of silica gel can be effective at removing residual colored impurities.[3]

  • Check for Stability: Confirm that your derivative is stable under the purification conditions. Some compounds are sensitive to prolonged heat or light, which can cause degradation and color change.[3]

Q5: What are the primary safety concerns when scaling up 2-aminobenzothiazole synthesis?

Scaling up the synthesis of 2-aminobenzothiazole introduces several safety hazards that must be addressed:

  • Exothermic Reactions: The oxidative cyclization of phenylthiourea can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1]

  • Hazardous Reagents: The use of corrosive and toxic reagents like bromine requires strict handling protocols and adequate ventilation.[1]

  • Toxic Byproducts: The reaction may generate irritating and toxic gases, such as nitrogen and sulfur oxides, necessitating a well-ventilated area or a scrubbing system.[1]

  • Product Handling: 2-aminobenzothiazole itself can be harmful if swallowed and may cause eye irritation. Appropriate personal protective equipment (PPE) should always be worn.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2-aminobenzothiazole derivatives.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Some cyclization reactions may require extended periods to reach completion.[1]
Side reactions occurring.Optimize reaction conditions such as temperature, catalyst, and solvent. Excessive heat can lead to side reactions like sulfonation.[1] For Ullmann-type reactions, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been found to be effective.
Poor quality starting materials.Ensure the purity of your starting materials. Degradation of 2-aminobenzothiazole can lead to lower yields.
Multiple Side Products Incompatible reagents.2-Aminobenzothiazoles are sensitive to strong oxidizing agents and strong bases, which can lead to degradation and unwanted side reactions.
Thermal instability.Carefully control the reaction temperature. Prolonged exposure to high temperatures can cause decomposition.
Purification Difficulties Co-eluting impurities.If impurities have similar polarity to your product, consider using a different solvent system for column chromatography or trying a different purification technique like recrystallization.
Product loss during recrystallization.Ensure you are using a suitable recrystallization solvent where the compound has high solubility at high temperatures and low solubility at room temperature.[1] Placing the flask in an ice bath after it has reached room temperature can maximize the yield.[1][3]
Discolored Product Presence of colored impurities.Use activated charcoal during recrystallization to remove colored impurities.[3] A second purification step may be necessary.[3]
Product degradation.Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 2-Aminobenzothiazole Derivatives

Starting Materials Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
p-Chlorophenylthiourea98% H₂SO₄, 48% aq. HBr-45-50, then 65-707.592[4]
Phenylthiourea98% H₂SO₄, Bromine----[4]
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂, Cs₂CO₃DMF120-up to 97[5]
(1'-hydrazinoacetyl)-2-aminobenzothiazole, BenzaldehydeGlacial Acetic AcidMethanolReflux5-
2-aminobenzothiazole, Chloroacetyl chlorideTriethylamineDry BenzeneIce-cold--

Table 2: Purity and Yield of 2-Aminobenzothiazole Derivatives after Purification

Compound Purification Method Eluant/Solvent Purity (%) Overall Yield (%) Reference
2-amino-5-phenylbenzothiazoleHydrazine-mediated cleavage from resin->8555[6]
2-amino-6-phenylbenzothiazoleHydrazine-mediated cleavage from resin->8562[6]
2-amino-7-phenylbenzothiazoleHydrazine-mediated cleavage from resin->8510[6]
(1'-hydrazinoacetyl)-2-aminobenzothiazole derivativeColumn ChromatographyChloroform-70

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea
  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.[1]

  • While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.[1]

  • Hold the mixture at 45°-50°C for 1.5 hours.[1]

  • Increase the temperature to 65°-70° C and maintain for 6 hours.[1]

  • Cool the mixture and add 250 ml of methanol with rapid stirring. Note that the temperature will rise to approximately 70° C.[1]

  • Cool the mixture and filter the precipitated product.[1]

  • Wash the filtered product with three 150 ml portions of acetone.[1]

  • Dry the final product.[1]

Protocol 2: Recrystallization of 2-Aminobenzothiazole
  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., 70% ethanol/water).[1]

  • Dissolution: Place the crude 2-aminobenzothiazole in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid and heat the mixture with stirring until all the solid dissolves.[3]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes.[1][3]

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.[1]

  • Maximizing Yield: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[1][3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Dry the purified crystals.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Reaction start->reaction Add Reagents workup Work-up reaction->workup Quench & Extract crude Crude Product workup->crude dissolve Dissolve in Hot Solvent crude->dissolve charcoal (Optional) Add Charcoal dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter & Wash cool->filter_wash dry Dry filter_wash->dry pure Pure Product dry->pure troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_starting_materials Verify Starting Material Purity start->check_starting_materials optimize_purification Optimize Purification start->optimize_purification incomplete Incomplete Reaction check_reaction->incomplete side_reactions Side Reactions check_conditions->side_reactions poor_sm Degraded Starting Material check_starting_materials->poor_sm purification_loss Loss During Purification optimize_purification->purification_loss solution1 Increase Reaction Time incomplete->solution1 Yes solution2 Adjust Temperature/Catalyst side_reactions->solution2 Yes solution3 Use Fresh Starting Material poor_sm->solution3 Yes solution4 Change Purification Method/ Solvent System purification_loss->solution4 Yes PI3K_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Growth, and Survival mtor->proliferation aminobenzothiazole 2-Aminobenzothiazole Derivatives aminobenzothiazole->pi3k Inhibition aminobenzothiazole->mtor Inhibition

References

Addressing solubility and stability issues of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and stability of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to the presence of the basic amine group, this compound is expected to be soluble in acidic aqueous solutions through the formation of a water-soluble salt.[1][2] Its solubility in water under neutral or basic conditions is likely to be low. The aromatic benzothiazole core suggests that it will have some solubility in organic solvents. Small, polar organic compounds are generally soluble in water, while the benzothiazole structure may require less polar organic solvents for complete dissolution.[1]

Q2: In which organic solvents should I attempt to dissolve this compound?

For initial screening, it is recommended to test a range of common laboratory solvents with varying polarities. Based on the structure, the following solvents are suggested, starting with the most likely to be effective:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for dissolving compounds of this nature.

  • Alcohols: Methanol, ethanol, and isopropanol may also be effective.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform could be suitable.

  • Ethers: Diethyl ether and tetrahydrofuran (THF) should be considered.[2]

It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Q3: What are the potential stability issues for this compound?

As a benzothiazole derivative with an amine group, this compound may be susceptible to degradation under certain conditions:

  • Oxidation: The amine group can be prone to oxidation, which may be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: While the benzothiazole ring is generally stable, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to hydrolytic degradation over extended periods.

  • Photostability: Many aromatic and heterocyclic compounds exhibit sensitivity to UV or visible light, which can lead to photodegradation. It is advisable to store the compound and its solutions protected from light.

Q4: How can I prepare a stock solution of this compound?

To prepare a stock solution, start by dissolving the compound in an appropriate organic solvent, such as DMSO, at a high concentration. For aqueous-based experiments, this stock solution can then be diluted into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental medium, as it may affect the biological or chemical system you are studying. When diluting a DMSO stock into an aqueous buffer, precipitation can occur if the compound's aqueous solubility is exceeded.[3]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen solvent.

Troubleshooting Steps:

  • Increase Temperature: Gently warming the solution may increase the rate of dissolution and the solubility limit.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • Change Solvent: If the compound remains insoluble, try a different solvent from the suggested list in Q2 . It is recommended to test a range of solvents with varying polarities.

  • pH Adjustment: For aqueous solutions, lowering the pH by adding a small amount of a suitable acid (e.g., HCl) can significantly increase solubility by forming the protonated amine salt.[1][2]

Issue 2: The compound precipitates out of solution during my experiment.

Troubleshooting Steps:

  • Check Solubility Limit: You may be exceeding the compound's solubility in the final experimental medium. Determine the approximate solubility limit by preparing serial dilutions and observing for precipitation.

  • Solvent Percentage: If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the final percentage of the organic solvent may be too low to maintain solubility. Consider if a higher percentage of the co-solvent is acceptable for your experiment.

  • Temperature Effects: Changes in temperature during the experiment could be causing the compound to precipitate. Ensure a constant temperature is maintained.

  • pH Stability: If the pH of your medium changes during the experiment, this could affect the ionization state of the amine and thus its solubility. Ensure your solution is adequately buffered.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO, DCM)[1][2]

  • Vortex mixer

  • Microspatula

  • Calibrated pipette

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • If the compound dissolves, it is considered "soluble" in that solvent at that concentration.

  • If the compound does not dissolve, it is "insoluble." You can try warming the sample or adding more solvent to further characterize its solubility.

  • Record your observations for each solvent tested.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for a forced degradation study to identify potential stability issues. A stability-indicating analytical method (e.g., HPLC) is required to quantify the parent compound and detect degradation products.[4][5]

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

  • High-quality water and organic solvents for sample preparation

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • Validated HPLC method

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Store a sample of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation

Table 1: Solubility Profile of this compound

SolventTemperature (°C)Observations (e.g., Soluble, Sparingly Soluble, Insoluble)Approximate Solubility (mg/mL)
Water25
0.1 N HCl25
0.1 N NaOH25
Ethanol25
Methanol25
DMSO25
DMF25
Acetonitrile25
Dichloromethane25

Table 2: Stability Data from Forced Degradation Study

Stress ConditionTime (hours)% Remaining Parent CompoundNumber of Degradation ProductsObservations
0.1 N HCl (60 °C) 0
2
8
24
0.1 N NaOH (60 °C) 0
2
8
24
3% H₂O₂ (RT) 0
2
8
24
Thermal (60 °C) 0
24
72
Photolytic 0
24
72

Visualizations

G cluster_0 Solubility Testing Workflow A Weigh Compound (1-2 mg) B Add Solvent (0.5 mL) A->B C Vortex Vigorously B->C D Visual Inspection C->D E Soluble D->E Dissolved F Insoluble D->F Not Dissolved G Apply Heat / Sonication F->G H Re-evaluate G->H H->D G cluster_1 Forced Degradation Workflow cluster_2 Stress Conditions P Prepare Stock Solution S Subject to Stress Conditions P->S T Sample at Time Points S->T Acid Acid/Heat Base Base/Heat Ox Oxidation Therm Thermal Photo Photolytic N Neutralize/Dilute Sample T->N A Analyze by HPLC N->A R Assess Degradation A->R

References

Technical Support Center: Refinement of Chromatographic Purification Methods for Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the chromatographic purification of benzothiazole analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying benzothiazole analogs?

A1: The most prevalent methods for purifying benzothiazole analogs are flash column chromatography and High-Performance Liquid Chromatography (HPLC). Flash chromatography is often used for routine purification of reaction mixtures, employing silica gel with solvent systems like ethyl acetate and n-hexane.[1][2] HPLC is utilized for achieving high purity, often for final product analysis and purification.[1][3] Supercritical Fluid Chromatography (SFC) is emerging as a faster and more environmentally friendly alternative to both normal and reversed-phase HPLC.[4]

Q2: How do I select the appropriate stationary phase for my benzothiazole analog purification?

A2: For most benzothiazole analogs, which are often of low to medium polarity, silica gel is the standard stationary phase for flash chromatography.[1][2][5] For reversed-phase HPLC, a C18 column is a common choice.[1][6] The specific choice will depend on the polarity of your analog and any impurities present. It is advisable to perform Thin Layer Chromatography (TLC) with different stationary phases to guide your selection.

Q3: What are the typical mobile phases used for the purification of benzothiazole analogs?

A3: For normal-phase flash chromatography on silica, a mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent like ethyl acetate is very common.[1][2][5] For more polar benzothiazole derivatives, a stronger solvent system such as dichloromethane/methanol may be necessary.[5][7] In reversed-phase HPLC, gradients of water and acetonitrile or methanol are typical, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1][8]

Q4: My benzothiazole analog appears to be degrading on the silica gel column. What can I do?

A4: Decomposition on silica gel can be a problem for sensitive compounds.[9] You can try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.5-5%) to your eluent, which is particularly helpful for compounds with basic functionalities.[10] Alternatively, you could switch to a less acidic stationary phase like alumina or florisil.[9] Performing a 2D TLC can help determine if your compound is unstable on silica.[9]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for purifying benzothiazole analogs?

A5: SFC offers several advantages over traditional HPLC, including faster run times, reduced consumption of organic solvents, and quicker solvent removal post-purification.[4] This makes it a more environmentally friendly and often more efficient technique, especially for chiral separations.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities Inappropriate solvent system.Optimize the eluent system using TLC. A good starting point is a solvent mixture that gives your target compound an Rf value of 0.2-0.4.[10] Consider using a gradient elution instead of an isocratic one to improve resolution.[10]
Column overloading.Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.
Poorly packed column.Ensure the column is packed uniformly without any cracks or channels. "Wet-packing" is a common and reliable method.[10]
Compound Elutes Too Quickly (in the solvent front) Solvent system is too polar.Decrease the polarity of your eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane).
Compound Does Not Elute from the Column Solvent system is not polar enough.Gradually increase the polarity of your eluent. If necessary, a flush with a highly polar solvent like methanol can be used to elute strongly retained compounds.
Compound decomposition on the column.Test for compound stability on silica gel using 2D TLC.[9] If unstable, consider using a deactivated stationary phase or an alternative like alumina.[9]
Compound is insoluble in the mobile phase.Ensure your crude sample is soluble in the initial mobile phase. If not, consider a different solvent system or use a dry loading technique.[12]
Tailing Peaks in Chromatogram Interaction of polar functional groups with the stationary phase.For basic compounds, add a small amount of triethylamine to the eluent.[10] For acidic compounds, adding a small amount of formic or acetic acid can improve peak shape.[10]
Column degradation.Ensure the column has not been compromised. For pre-packed columns, check the manufacturer's recommendations for use and storage.
No Compound Detected in Fractions Compound is highly diluted.Concentrate the fractions where you expect your compound to be and re-analyze by TLC or another analytical method.[9]
Incorrect solvent system used.Double-check that you have prepared and are using the intended solvent system.[9]
Compound decomposed.Check for stability on the stationary phase.[9]
High Backpressure During Purification Clogged column frit or tubing.Filter your sample before loading to remove any particulate matter.[13] Check for and clear any blockages in the system tubing.[14]
Sample precipitation on the column.Ensure your sample is fully dissolved in the loading solvent and is soluble in the mobile phase.[13]
Sample is too viscous.Dilute the sample with the mobile phase before loading.[14]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Benzothiazole Analogs
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing (Wet-Packing Method):

    • Choose a column of appropriate size for the amount of crude material.

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole analog.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified benzothiazole analog in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A typical mobile phase is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or TFA.

    • Gradient: A representative gradient could be: 5% B to 95% B over 20 minutes.

    • Flow Rate: A standard analytical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzothiazole analog has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram to determine the purity of the compound, typically expressed as a percentage of the total peak area.

Quantitative Data Summary

Purification Method Stationary Phase Mobile Phase Yield (%) Purity (%) Reference
Flash Column ChromatographySilica GelEthyl acetate/n-hexane66-79Up to 99.36 (by HPLC)[1]
Flash Column ChromatographySilica GelHexane:Ethyl acetate (9.5:0.5, v/v)65-83Not specified[2]
Flash Column ChromatographySilica GelDCM:MeOH (25:1)42Not specified[7]
Reversed-Phase Flash ChromatographyC18Water/EthanolNot specifiedNot specified[6]
Normal-Phase Flash ChromatographySilica GelHexane/Ethyl acetateNot specifiedNot specified[6]

Visualizations

Experimental_Workflow General Chromatographic Purification Workflow A Crude Benzothiazole Analog B TLC Method Development A->B C Select Stationary & Mobile Phase B->C D Column Packing C->D E Sample Loading D->E F Elution & Fraction Collection E->F G Fraction Analysis (TLC/HPLC) F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Benzothiazole Analog I->J K Purity & Characterization (HPLC, NMR, MS) J->K Troubleshooting_Tree Troubleshooting Poor Separation Start Poor Separation Observed Q1 Is Rf of target compound ~0.2-0.4? Start->Q1 A1_Yes Check Column Packing & Loading Q1->A1_Yes Yes A1_No Optimize Solvent System via TLC Q1->A1_No No Q2 Is column overloaded? A1_Yes->Q2 End Improved Separation A1_No->End A2_Yes Reduce Sample Load Q2->A2_Yes Yes A2_No Check for Co-eluting Impurities Q2->A2_No No A2_Yes->End Q3 Are peaks tailing? A2_No->Q3 A3_Yes Add Modifier (e.g., TEA, Acetic Acid) Q3->A3_Yes Yes A3_No Consider Gradient Elution Q3->A3_No No A3_Yes->End A3_No->End

References

Selecting alternative catalysts for efficient benzothiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds, with a focus on selecting and utilizing alternative catalysts for improved efficiency and greener reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts for benzothiazole synthesis compared to traditional methods?

A1: Alternative catalysts offer several key advantages over traditional synthetic routes, which often rely on harsh reagents and stoichiometric amounts of promoters. The primary benefits include:

  • Milder Reaction Conditions: Many modern catalysts operate at lower temperatures and pressures, reducing energy consumption and the likelihood of side reactions.[1][2]

  • Higher Yields and Selectivity: Novel catalytic systems can provide excellent yields of the desired benzothiazole derivatives with high selectivity, minimizing the formation of unwanted byproducts.[1][3][4]

  • Environmental Friendliness ("Green Chemistry"): The use of non-toxic, reusable catalysts and environmentally benign solvents like water or ethanol aligns with the principles of green chemistry.[1][3][5] This reduces hazardous waste and improves the overall sustainability of the synthesis.[6][7]

  • Catalyst Reusability: Heterogeneous and immobilized catalysts can often be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[3][4][8]

Q2: My reaction is suffering from low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in benzothiazole synthesis are a frequent issue. The potential causes can often be traced back to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[9]

  • Suboptimal Catalyst Performance: The chosen catalyst may not be efficient enough under the current reaction conditions. It is important to screen different catalysts or optimize the catalyst loading.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[9] Adjusting the reaction temperature and using a more selective catalyst can help minimize side reactions.[9]

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the catalytic cycle and inhibit the reaction. Ensure the use of high-purity reagents and dry solvents when necessary.

Q3: I am observing significant byproduct formation in my reaction. How can I minimize this?

A3: The formation of byproducts is a common challenge that can be addressed by carefully controlling the reaction parameters:

  • Temperature Control: Both excessively high and low temperatures can negatively impact selectivity.[9] Maintaining the optimal temperature for the specific catalytic system is critical.

  • Choice of Catalyst: Some catalysts are inherently more selective than others. For instance, certain transition metal catalysts have shown high selectivity in specific benzothiazole syntheses.[1]

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experimenting with different solvents can sometimes lead to a cleaner reaction profile.

  • Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is important. An excess of one reactant can sometimes lead to the formation of side products.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Ensure the catalyst is properly activated if required.- Consider a different, more active catalyst for your specific substrates.[1][4]
Inappropriate reaction conditions- Optimize temperature, pressure, and reaction time.- Screen different solvents.
Poor quality of starting materials- Purify starting materials before use.- Use fresh, high-purity reagents.
Formation of Multiple Products Lack of selectivity- Lower the reaction temperature to favor the desired kinetic product.- Choose a more selective catalyst.
Decomposition of product or starting material- Monitor the reaction by TLC to avoid prolonged reaction times that can lead to decomposition.- Ensure the reaction conditions are not too harsh for the substrates.
Difficulty in Catalyst Separation Homogeneous catalyst- Switch to a heterogeneous or immobilized catalyst for easier filtration and recovery.[3][8]
Inconsistent Results Sensitivity to air or moisture- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.

Alternative Catalyst Performance Data

The following table summarizes the performance of various alternative catalysts for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.

CatalystSolventTemperature (°C)TimeYield (%)Reference
RuCl₃Toluene11012 hup to 91[1]
Ni(II) saltsEthanolRoom Temp15-30 minup to 95[1]
CuBrWater806-8 h76-84[1]
SnP₂O₇Solvent-free808-35 min87-95[3][4]
NaHSO₄-SiO₂Solvent-free12015-45 min90-96[3]
H₂O₂/HClEthanolRoom Temp45-60 min85-94[4][10]
Samarium triflateWaterRoom Temp-Good[11][12]
Brønsted acidic ionic liquid gelSolvent-free1001-2 hup to 98[8]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ as a Catalyst

This protocol is based on the work of Merroun et al.[3]

  • Catalyst Preparation: The SnP₂O₇ catalyst can be prepared from monoammonium phosphate and a solution of SnCl₂.[4]

  • Reaction Setup: In a round-bottom flask, add 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.

  • Reaction Conditions: The reaction mixture is heated at 80°C under solvent-free conditions for the time specified (typically 8-35 minutes).[3]

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The catalyst can be recovered by simple filtration. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visual Guides

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Select Substrates (2-aminothiophenol, aldehyde) C Set up Parallel Reactions A->C B Choose Alternative Catalysts (e.g., SnP2O7, Ni(II), RuCl3) B->C D Vary Reaction Parameters (Temperature, Solvent, Time) C->D E Monitor by TLC/LC-MS D->E Analyze Progress F Isolate and Purify Product E->F G Calculate Yield F->G H Compare Catalyst Performance G->H I Select Optimal Catalyst and Conditions H->I

Caption: A typical workflow for screening alternative catalysts for benzothiazole synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Catalyst Is the catalyst active? Check_Completion->Check_Catalyst Yes Increase_Time Increase reaction time Check_Completion->Increase_Time No Check_Purity Are reagents pure? Check_Catalyst->Check_Purity Yes Change_Catalyst Try a different catalyst or increase catalyst loading Check_Catalyst->Change_Catalyst No Check_Conditions Are conditions optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Optimize_Conditions Optimize temperature and solvent Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Increase_Time->Check_Completion Change_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success

Caption: A decision-making diagram for troubleshooting low yields in benzothiazole synthesis.

References

Minimizing starting material degradation in 2-aminobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to assist you in the synthesis of 2-aminobenzothiazole, with a focus on minimizing the degradation of starting materials and optimizing reaction outcomes. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

Low yields and the presence of impurities are common challenges in the synthesis of 2-aminobenzothiazole. This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Low or No Product Yield

Low or non-existent product yield is a frequent issue that can often be traced back to the quality of starting materials or suboptimal reaction conditions.

Potential Cause Explanation Recommended Solution
Degradation of Starting Aniline Anilines, especially those with unsubstituted para positions, are susceptible to side reactions like oxidation and para-thiocyanation, leading to the formation of undesired byproducts and consumption of the starting material.[1][2]Use fresh, high-purity aniline. If the para position is unsubstituted, consider using a synthesis method that proceeds via an N-arylthiourea intermediate to avoid direct thiocyanation of the aniline ring.[3]
Oxidation of 2-Aminothiophenol 2-Aminothiophenol is highly prone to oxidation, which can significantly reduce the yield of the desired benzothiazole.Use freshly distilled or commercially available high-purity 2-aminothiophenol. It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Hydrolysis of N-Arylthiourea Intermediate In strongly acidic conditions, such as in the Hugershoff synthesis using sulfuric acid, the N-arylthiourea intermediate can undergo hydrolysis, leading to the degradation of this key precursor.[4]Carefully control the reaction temperature and time when using strong acids. Consider alternative, milder synthetic routes if hydrolysis is a significant issue.
Suboptimal Reaction Temperature The temperature has a critical effect on the reaction rate and the formation of byproducts. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the degradation of starting materials and intermediates.For the Jacobsen-like synthesis from aniline, maintain a low temperature (below 10°C) during the addition of bromine to control the exothermic reaction and minimize side reactions. For the Hugershoff reaction, a temperature range of 65-70°C is often optimal.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Incorrect Stoichiometry of Reagents An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or an increase in side reactions.Ensure accurate measurement of all starting materials. A slight excess of the thiocyanate reagent is sometimes used to ensure complete conversion of the aniline.
Problem 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts is a common issue that complicates purification and reduces the final yield.

Observed Impurity Likely Cause Mitigation and Purification Strategy
Para-thiocyanated Aniline Byproduct In syntheses starting from anilines with an unsubstituted para-position, direct thiocyanation of the aromatic ring can compete with the desired reaction pathway, leading to the formation of 4-thiocyanoaniline derivatives.[2]Mitigation: Block the para position of the aniline with a suitable protecting group, or choose a synthetic route that starts from a pre-formed N-arylthiourea.[3] Purification: These byproducts often have different polarity compared to the desired 2-aminobenzothiazole and can typically be separated by column chromatography on silica gel.[3]
Products of Over-bromination In methods utilizing bromine as a cyclizing agent, excess bromine or harsh reaction conditions can lead to the bromination of the aromatic ring of the product or starting material.Mitigation: Carefully control the stoichiometry of bromine. Add the bromine solution dropwise at a low temperature to manage the reaction's exothermicity.[5] Purification: Recrystallization is often effective in separating the desired product from over-brominated impurities.[1]
Sulfonated Byproducts When using concentrated sulfuric acid as a solvent and catalyst (Hugershoff reaction), sulfonation of the aromatic ring can occur, especially at elevated temperatures.[4]Mitigation: Maintain the reaction temperature within the recommended range (typically 65-70°C).[1] Use the minimum amount of sulfuric acid necessary for the reaction. Purification: Acid-base extraction can be employed to separate the basic 2-aminobenzothiazole from acidic sulfonated byproducts.[5]
Discoloration of the Final Product (Yellow/Brown) Discoloration often arises from the oxidation of starting materials or the final product. Trace impurities can also contribute to color.Purification: Treat a solution of the crude product with activated charcoal during recrystallization to adsorb colored impurities. A second recrystallization may be necessary to obtain a colorless product.[6]

Frequently Asked Questions (FAQs)

Q1: My aniline starting material is old and has darkened in color. Can I still use it?

A1: It is not recommended. The darkening of aniline is a sign of oxidation, and the presence of these oxidized impurities can significantly lower the yield and complicate the purification of your 2-aminobenzothiazole product. For best results, use fresh, distilled, or high-purity aniline.

Q2: How can I monitor the progress of my 2-aminobenzothiazole synthesis?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: What is the purpose of adding bromine dropwise at a low temperature in the Jacobsen-like synthesis?

A3: The reaction of bromine is highly exothermic. Adding it slowly at a low temperature (typically below 10°C) helps to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of unwanted side products, such as over-brominated compounds.[5]

Q4: I am having trouble purifying my 2-aminobenzothiazole by recrystallization. What can I do?

A4: If recrystallization is not effective, it may be due to the presence of impurities with similar solubility to your product. In such cases, column chromatography on silica gel is a more powerful purification technique.[3] An alternative is to perform an acid-base extraction to separate the basic 2-aminobenzothiazole from non-basic impurities.[5]

Q5: Are there greener alternatives to using bromine and strong acids in this synthesis?

A5: Yes, several modern synthetic methods aim to be more environmentally friendly. These include copper- or iron-catalyzed reactions that can proceed in greener solvents like water and often under milder conditions.[7] Iodine-catalyzed reactions using molecular oxygen as the oxidant are also a greener alternative.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Aminobenzothiazole via N-Phenylthiourea (Hugerschoff Method)

This two-step protocol is designed to minimize side reactions by first forming the N-phenylthiourea intermediate.

Step 1: Synthesis of N-Phenylthiourea

  • In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the aniline solution.

  • Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of N-phenylthiourea.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Cyclization to 2-Aminobenzothiazole

  • Carefully add N-phenylthiourea (1 equivalent) to concentrated sulfuric acid (3-4 volumes) in a flask, keeping the temperature below 30°C.

  • Once the thiourea has dissolved, slowly add a catalytic amount of bromine (approx. 0.05 equivalents) portion-wise, maintaining the temperature between 65-70°C.[1]

  • Stir the reaction mixture at this temperature for 2-6 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude 2-aminobenzothiazole.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol.[8]

Protocol 2: Purification of 2-Aminobenzothiazole by Recrystallization
  • Place the crude 2-aminobenzothiazole in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.[8]

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Phenylthiourea Synthesis cluster_step2 Step 2: Cyclization to 2-Aminobenzothiazole cluster_purification Purification start1 Aniline + Ammonium Thiocyanate in Ethanol/Water react1 Add HCl, Reflux start1->react1 cool1 Cool and Crystallize react1->cool1 filter1 Filter and Dry cool1->filter1 product1 N-Phenylthiourea filter1->product1 start2 N-Phenylthiourea in H2SO4 product1->start2 Intermediate react2 Add Bromine (catalytic), Heat (65-70°C) start2->react2 quench Pour onto Ice react2->quench neutralize Neutralize with NH4OH quench->neutralize filter2 Filter and Dry neutralize->filter2 product2 Crude 2-Aminobenzothiazole filter2->product2 recrystallize Recrystallize from Ethanol product2->recrystallize final_product Pure 2-Aminobenzothiazole recrystallize->final_product

Caption: Workflow for the two-step synthesis of 2-aminobenzothiazole.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product check_reagents Check Reagent Quality (Aniline, 2-Aminothiophenol) start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction with TLC start->check_time para_sub Para-thiocyanation Side Product? start->para_sub over_brom Over-bromination? start->over_brom sulfonation Sulfonation? start->sulfonation discoloration Discoloration? start->discoloration solution1 Use Fresh/Pure Reagents Work under Inert Atmosphere check_reagents->solution1 Poor Quality solution2 Adjust Temperature: - Low Temp for Bromination - 65-70°C for Cyclization check_temp->solution2 Suboptimal solution3 Extend Reaction Time check_time->solution3 Incomplete solution4 Use N-Arylthiourea Route Purify with Column Chromatography para_sub->solution4 Yes solution5 Control Bromine Stoichiometry Purify by Recrystallization over_brom->solution5 Yes solution6 Control Temperature Purify with Acid-Base Extraction sulfonation->solution6 Yes solution7 Treat with Activated Charcoal During Recrystallization discoloration->solution7 Yes

Caption: Troubleshooting logic for 2-aminobenzothiazole synthesis.

References

Validation & Comparative

Comparative study of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition. This guide provides a comparative analysis of kinase inhibitors based on this scaffold, with a focus on understanding the potential of derivatives like 5-Bromo-6-methyl-1,3-benzothiazol-2-amine.

While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, this study leverages data from structurally related 2-aminobenzothiazole derivatives to provide a comparative context against established kinase inhibitors. The 2-aminobenzothiazole core is a versatile starting point for the development of targeted anticancer agents.[1][2] Derivatives have been shown to inhibit a variety of kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and focal adhesion kinase (FAK).[3]

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of selected 2-aminobenzothiazole derivatives compared to other well-known kinase inhibitors. This data provides a benchmark for the potential efficacy of novel derivatives.

CompoundTarget KinaseIC50 (nM)Cell Line Growth Inhibition (IC50)Reference Compound(s)Target KinaseIC50 (nM)
2-Aminobenzothiazole Derivative 1 CDK24,290A549, MCF-7, Hep3B (3.17-4.32 µM)RoscovitineCDK240
2-Aminobenzothiazole Derivative 2 PI3Kα1.03MCF-7 (significant)Alpelisib (BYL719)PI3Kα5
2-Aminobenzothiazole Derivative 3 EGFR54.0Not specifiedGefitinibEGFR2-37
Dasatinib Pan-Src, Abl<1Various leukemia cell lines---

Note: Data for "2-Aminobenzothiazole Derivative 1, 2, and 3" are examples from the literature to illustrate the potential of the scaffold.[3] Dasatinib, a well-established kinase inhibitor, contains a 2-aminothiazole core, highlighting the success of this chemical class.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these kinase inhibitors, it is crucial to visualize their place in cellular signaling and the methods used to evaluate them.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole PI3Kα Inhibitor Inhibitor->PI3K Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Kinase Inhibition Assay cluster_cell Cell-Based Assays start Starting Materials (e.g., substituted aniline) reaction Cyclization Reaction (e.g., with KSCN) start->reaction purification Purification (e.g., chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In vitro Kinase Assay (e.g., TR-FRET) characterization->kinase_assay treatment Treatment with Inhibitor characterization->treatment ic50 IC50 Determination kinase_assay->ic50 cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine analogs, focusing on their potential as anticancer and antimicrobial agents. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Executive Summary

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The core structure of this compound offers a unique scaffold for the development of novel therapeutic agents. This guide synthesizes available data on analogs of this scaffold, presenting a comparative analysis of their biological activities. While direct experimental data for a wide range of this compound analogs is emerging, this guide draws upon data from structurally similar bromo-substituted and other relevant benzothiazole derivatives to infer key SAR trends.

Data Presentation: Anticancer and Antimicrobial Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of selected benzothiazole analogs. The data is compiled from various studies and is presented to highlight the influence of different substituents on biological potency.

Table 1: In Vitro Anticancer Activity of Benzothiazole Analogs (IC50 in µM)

Compound IDR1 (at position 2)R2 (at position 5)R3 (at position 6)Cancer Cell LineIC50 (µM)Reference
Proxy Analog 1 4-aminophenylHBrMCF-7 (Breast)0.05[1]
Proxy Analog 2 4-aminophenylHBrHeLa (Cervical)0.12[1]
Proxy Analog 3 4-aminophenylHBrA549 (Lung)0.25[1]
Analog A -NH-C6H4-4-NO2BrCH3HeLa34.5[2]
Analog B -NH-C6H4-4-OCH3BrCH3MCF-744.15[2]
Analog C -NH-C(S)-NH-morpholineHBrMCF-718.10[3]
Analog D -NH-C(S)-NH-morpholineHBrHeLa38.85[3]
Cisplatin ---MCF-75.2[1]
Doxorubicin ---A5490.045[1]

Note: Proxy analogs are based on 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, which shares a key structural feature with the topic compound. Analogs A-D represent other relevant substituted benzothiazoles.

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Analogs (MIC in µg/mL)

Compound IDR1 (at position 2)R2 (at position 5)R3 (at position 6)Bacterial StrainMIC (µg/mL)Reference
Analog E -NH-thiazolidinoneHBrS. aureus120[4]
Analog F -NH-thiazolidinoneHBrE. coli250[4]
Analog G -NH-thiazolidinoneHBrP. aeruginosa60[4]
Analog H Schiff base derivativeHBrK. pneumoniae0.4-0.8[5]
Ciprofloxacin ---E. coli12.5[5]
Streptomycin ---S. aureus0.15[5]

Note: The data presented is for various bromo-substituted benzothiazole derivatives to provide an indication of potential activity.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanating agent followed by cyclization. For the specific synthesis of this compound, a plausible route is the bromination of 4-methyl-2-aminobenzothiazole. Subsequent derivatization at the 2-amino position can be achieved through various reactions such as acylation, alkylation, or formation of Schiff bases.

G cluster_0 Synthesis of Core Structure cluster_1 Derivatization at 2-amino position 4-methylaniline 4-methylaniline Thiocyanation Thiocyanation 4-methylaniline->Thiocyanation KSCN, Br2 2-amino-6-methylbenzothiazole 2-amino-6-methylbenzothiazole Thiocyanation->2-amino-6-methylbenzothiazole Bromination Bromination 2-amino-6-methylbenzothiazole->Bromination NBS or Br2 This compound This compound Bromination->this compound Acylation Acylation This compound->Acylation Acid chloride/ Anhydride Alkylation Alkylation This compound->Alkylation Alkyl halide Schiff_Base_Formation Schiff Base Formation This compound->Schiff_Base_Formation Aldehyde/ Ketone Final_Analogs Final Analogs Acylation->Final_Analogs Alkylation->Final_Analogs Schiff_Base_Formation->Final_Analogs

Caption: General synthetic workflow for this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.[7][8]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[7][8]

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]

G Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Analogs Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method.[4]

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel analogs.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[9] Its aberrant activation is a common feature in many cancers. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylation Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Benzothiazole_Analog Benzothiazole Analog Benzothiazole_Analog->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Benzothiazole_Analog Benzothiazole Analog Benzothiazole_Analog->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK Janus Kinase (JAK) Cytokine_Receptor->JAK Activation STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Translocation Benzothiazole_Analog Benzothiazole Analog Benzothiazole_Analog->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

References

Validating the In Vitro Antimicrobial Activity of Newly Synthesized Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzothiazole scaffolds have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of newly synthesized benzothiazole derivatives, summarizing their in vitro antimicrobial performance against a panel of pathogenic bacteria and fungi. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers engaged in the exploration of new antimicrobial leads.

Performance Comparison of Novel Benzothiazole Derivatives

The antimicrobial efficacy of newly synthesized benzothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). The following tables summarize the in vitro activity of several recently reported benzothiazole compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For comparative purposes, the activity of standard reference antibiotics is included.

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference AntibioticMIC (µg/mL)Zone of Inhibition (mm)Source
Series 1: Benzothiazole-Triazole Conjugates
Compound 15S. aureus-15.5-17.6Ciprofloxacin-22.3-24.1[3]
E. coli-15.5-17.6Ciprofloxacin-22.3-24.1[3]
Series 2: Benzothiazole-Isatin Derivatives
Compound 41cE. coli3.1-Ciprofloxacin12.5-[3]
P. aeruginosa6.2-Ciprofloxacin12.5-[3]
Series 3: Sulfonamide-Benzothiazole Analogues
Compound 66cP. aeruginosa3.1-6.2-Chloramphenicol--[3]
S. aureus3.1-6.2-Sulphamethoxazole--[3]
E. coli3.1-6.2-[3]
Series 4: 2-Azidobenzothiazoles
Compound 2dE. faecalis8----[4]
S. aureus8----[4]
Series 5: Benzothiazole Amide Derivatives
Compound A07S. aureus15.6----[5]
E. coli7.81----[5]
K. pneumoniae3.91----[5]

Note: A lower MIC value indicates greater antimicrobial potency. A larger zone of inhibition diameter suggests greater susceptibility of the microorganism to the compound. Dashes (-) indicate that the data was not reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the validation of the antimicrobial activity of newly synthesized benzothiazoles.

Synthesis of Benzothiazole Derivatives

The synthesis of novel benzothiazole derivatives often involves multi-step reactions. A general and widely used method is the condensation of 2-aminothiophenols with various electrophilic reagents such as aldehydes, ketones, or acid chlorides.[6] For instance, the synthesis of 2-arylbenzothiazoles can be achieved by the reaction of 2-aminothiophenol with an appropriate aromatic aldehyde in the presence of an oxidizing agent. The resulting crude product is then purified using techniques like recrystallization or column chromatography. Characterization of the synthesized compounds is typically performed using spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry to confirm their chemical structures.[7]

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically 10⁵ CFU/mL).

  • Serial Dilution: The synthesized benzothiazole compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (usually 18-24 hours for bacteria and 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][8]

2. Agar Disc Diffusion Method for Zone of Inhibition (ZOI) Measurement:

This method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the synthesized benzothiazole compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of ZOI: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[9]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in antimicrobial drug discovery and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Benzothiazole Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination zoi_measurement Zone of Inhibition (Disc Diffusion) mic_determination->zoi_measurement mbc_determination MBC Determination zoi_measurement->mbc_determination enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) mbc_determination->enzyme_inhibition membrane_permeability Membrane Permeability Assays enzyme_inhibition->membrane_permeability biofilm_inhibition Biofilm Inhibition Assays membrane_permeability->biofilm_inhibition lead_optimization Lead Compound Optimization biofilm_inhibition->lead_optimization

Caption: Experimental workflow for the discovery and validation of novel antimicrobial benzothiazoles.

mechanism_of_action cluster_targets Potential Microbial Targets cluster_effects Resulting Cellular Effects benzothiazole Benzothiazole Derivative dna_gyrase DNA Gyrase benzothiazole->dna_gyrase Inhibits dihydropteroate_synthase Dihydropteroate Synthase benzothiazole->dihydropteroate_synthase Inhibits peptide_deformylase Peptide Deformylase benzothiazole->peptide_deformylase Inhibits dihydroorotase Dihydroorotase benzothiazole->dihydroorotase Inhibits dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition folate_synthesis_inhibition Inhibition of Folate Synthesis dihydropteroate_synthase->folate_synthesis_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis peptide_deformylase->protein_synthesis_inhibition pyrimidine_synthesis_inhibition Inhibition of Pyrimidine Synthesis dihydroorotase->pyrimidine_synthesis_inhibition cell_death Bacterial Cell Death dna_replication_inhibition->cell_death Leads to folate_synthesis_inhibition->cell_death Leads to protein_synthesis_inhibition->cell_death Leads to pyrimidine_synthesis_inhibition->cell_death Leads to

Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.[10]

Concluding Remarks

The presented data underscores the significant potential of newly synthesized benzothiazole derivatives as a source of novel antimicrobial agents. The diverse chemical modifications possible on the benzothiazole scaffold allow for the fine-tuning of their biological activity.[6] Several of the highlighted compound series demonstrate potent activity against clinically relevant pathogens, with some exhibiting superior or comparable efficacy to standard antibiotics.[3] The proposed mechanisms of action, often involving the inhibition of essential bacterial enzymes, provide a solid foundation for further rational drug design and lead optimization.[10] Continued research in this area, focusing on structure-activity relationship (SAR) studies and in vivo validation, is crucial for translating these promising in vitro findings into clinically viable therapeutics.

References

Halogenated Benzothiazoles: A Comparative Analysis of Brominated and Chlorinated Derivatives' Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Biological Impact of Brominated versus Chlorinated Benzothiazoles

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry and industrial applications, valued for their broad spectrum of biological activities. The introduction of halogen atoms, such as bromine and chlorine, onto the benzothiazole scaffold can significantly modulate their physicochemical properties and, consequently, their biological effects. This guide provides a comprehensive comparison of the biological activities of brominated and chlorinated benzothiazoles, supported by experimental data, to inform future research and drug development endeavors.

Comparative Cytotoxicity and Genotoxicity

A pivotal study directly comparing the cytotoxic and genotoxic effects of 2-bromobenzothiazole (BrBT) and 2-chlorobenzothiazole (CBT) provides critical insights into the differential impact of halogenation. The study utilized a battery of assays to assess cell viability and DNA damaging potential in various cell lines.

Cytotoxicity Data

The half-maximal lethal concentration (LC50), a measure of acute toxicity, was determined for both compounds in bacterial and human cell lines. Lower LC50 values indicate higher cytotoxicity.

CompoundTest SystemLC50 (mg/L)
2-Bromobenzothiazole (BrBT) Salmonella typhimurium TA1535/pSK1002> 200
Human Gastric Carcinoma Cells (MGC-803)> 200
Human Lung Carcinoma Cells (A549)> 200
2-Chlorobenzothiazole (CBT) Salmonella typhimurium TA1535/pSK1002220
Human Gastric Carcinoma Cells (MGC-803)250
Human Lung Carcinoma Cells (A549)270

Data sourced from a comprehensive genotoxicity and cytotoxicity evaluation of nine benzothiazoles.

Genotoxicity Assessment

The same study investigated the DNA-damaging potential of these compounds using the SOS/umu test in Salmonella typhimurium and the in vitro micronucleus test in human cancer cell lines.

CompoundGenotoxic Effect (DNA Damage)Cell Line
2-Bromobenzothiazole (BrBT) Induced DNA damageMGC-803
2-Chlorobenzothiazole (CBT) Induced DNA damageMGC-803 and A549

These findings suggest that while both compounds exhibit genotoxic potential, 2-chlorobenzothiazole induced DNA damage in both human cell lines tested, whereas the effect of 2-bromobenzothiazole was observed only in the MGC-803 cell line in this particular study.

General Biological Activities of Halogenated Benzothiazoles

Beyond direct comparative studies, the broader literature indicates that both brominated and chlorinated benzothiazoles are scaffolds for developing compounds with a range of biological activities, including antimicrobial and anticancer properties. The specific halogen and its position on the benzothiazole ring are critical determinants of the compound's activity. For instance, structure-activity relationship studies have shown that the presence and position of electron-withdrawing groups like halogens can significantly influence the anticancer potency of benzothiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological effects of halogenated benzothiazoles.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., brominated or chlorinated benzothiazoles) and a vehicle control. Include a positive control with a known cytotoxic agent. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Halogenated Benzothiazoles A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: In Vitro Micronucleus Test

The in vitro micronucleus test is a genotoxicity assay that detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Procedure:

  • Cell Culture and Treatment: Culture human cells (e.g., MGC-803 or A549) and expose them to various concentrations of the test compounds for a suitable duration.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control to determine the genotoxic potential of the compound.

Micronucleus_Test_Workflow cluster_workflow In Vitro Micronucleus Test Workflow A Culture & Treat Cells B Add Cytochalasin B A->B C Harvest & Fix Cells B->C D Stain Nuclei & Cytoplasm C->D E Score Micronuclei in Binucleated Cells D->E F Statistical Analysis E->F

Caption: Workflow for the in vitro micronucleus genotoxicity test.

Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise differential mechanisms of brominated versus chlorinated benzothiazoles are not fully elucidated, the general mechanisms for this class of compounds involve the induction of apoptosis (programmed cell death) and interference with key cancer-related pathways.

For example, some benzothiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This can be triggered by cellular stress, including DNA damage.

Apoptosis_Signaling_Pathway cluster_pathway Simplified Apoptosis Induction Pathway Halogenated_Benzothiazole Halogenated Benzothiazole DNA_Damage DNA Damage Halogenated_Benzothiazole->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion

The available experimental data indicates that both brominated and chlorinated benzothiazoles possess biological activity, including cytotoxicity and genotoxicity. The direct comparative data suggests that 2-chlorobenzothiazole may have a broader genotoxic effect across different cell lines compared to 2-bromobenzothiazole. However, it is crucial to note that the biological activity of halogenated benzothiazoles is highly dependent on the specific derivative and the biological system being tested. Further comprehensive comparative studies are warranted to fully elucidate the structure-activity relationships and the specific mechanisms of action of brominated versus chlorinated benzothiazoles. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such investigations.

In Vitro vs. In Vivo Efficacy of 2-Aminobenzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of various 2-aminobenzothiazole derivatives, with a focus on their anticancer properties. The presented data, supported by detailed experimental protocols and pathway visualizations, aims to facilitate further research and development of this promising class of compounds.

Quantitative Efficacy Comparison

The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative 2-aminobenzothiazole analogs, highlighting their potential as therapeutic agents.

In Vitro Cytotoxicity Data

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDTargetCancer Cell LineIC₅₀ (µM)
Compound 13 EGFRHCT116 (Colon)6.43 ± 0.72[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compounds 14-18 EGFRPC3 (Prostate), MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), MDA-MB-231 (Breast)0.315 - 2.66[1]
Compound 20 VEGFR-2HCT-116 (Colon)7.44[1][2]
HepG2 (Liver)9.99[1][2]
MCF-7 (Breast)8.27[1][2]
Compound 21 VEGFR-2HCT-116 (Colon)12.14[2]
HepG2 (Liver)10.34[2]
MCF-7 (Breast)11.21[2]
Compound 20 (from another study) VEGFR-2HepG2, HCT-116, MCF-79.99, 7.44, 8.27 respectively[1]
Compound 4a VEGFR-2HCT-116 (Colon)5.61[3]
HEPG-2 (Liver)7.92[3]
MCF-7 (Breast)3.84[3]
OMS5 PI3Kγ (implicated)A549 (Lung)61.03
MCF-7 (Breast)38.45
OMS14 PI3Kγ (implicated)A549 (Lung)26.09[4]
MCF-7 (Breast)22.13[4]
2-(4-aminophenyl) benzothiazole (BTZ) Not SpecifiedU251 (Glioma)3.5[5][6]
C6 (Glioma)4[5][6]
2-aminobenzothiazole Not SpecifiedHEp-2 (Laryngeal)5 (for 24h and 72h), 27 (for 48h)[7]
In Vivo Antitumor Efficacy

This table summarizes the in vivo antitumor activity of select 2-aminobenzothiazole derivatives in preclinical animal models.

Compound IDCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Compound 3 MC38 XenograftNot Specified200 mg/kg (subcutaneous)62[1]
Compound 84 MDA-MB-231 XenograftNot Specified30 mg/kg (once daily)59[1]
(R)-103 Modified Tumor XenograftNot Specified10 mg/kg (subcutaneous, BID)Significant arrest
2-(4-aminophenyl) benzothiazole (BTZ) C6 Glioma XenograftRat10 mg/kg and 15 mg/kg (daily for 21 days)Reduced tumor volume to 12% of control[5]

Key Signaling Pathways

2-Aminobenzothiazole derivatives often exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate two of the most common pathways modulated by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Abt 2-Aminobenzothiazole Derivatives Abt->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Abt 2-Aminobenzothiazole Derivatives Abt->EGFR Inhibition

EGFR Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2][8][10]

  • Compound Treatment: 2-aminobenzothiazole derivatives are dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.[2][8][10]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][10]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[2][10]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[10]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of 2-aminobenzothiazole compounds in a xenograft mouse model.[2]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor cells.[2]

  • Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[2]

  • Tumor Growth and Randomization: Tumor volume is monitored regularly. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[2]

  • Compound Administration: The test compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every few days, and the tumor volume is calculated using the formula: (Length × Width²)/2.[2]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group.[2][10]

Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of 2-aminobenzothiazole derivatives against a specific protein kinase.[4]

  • Assay Setup: In a 384-well plate, add the diluted test compound, the specific recombinant kinase, and its corresponding substrate in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Treatment: Treat cells with the 2-aminobenzothiazole compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of novel 2-aminobenzothiazole compounds.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Promising Compounds KinaseAssay Kinase Inhibition Assays Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assays Mechanism->ApoptosisAssay InVivo In Vivo Efficacy Studies Mechanism->InVivo Confirmed Mechanism Xenograft Xenograft Models InVivo->Xenograft Tox Toxicology Studies Xenograft->Tox Efficacious Compounds End Lead Optimization Tox->End

General Experimental Workflow.

References

Cytotoxicity assessment of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine on various cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the cytotoxic potential of benzothiazole derivatives against various cancer cell lines. Direct experimental data for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine was not publicly available at the time of this review. The data presented herein is a synthesis of findings for structurally related benzothiazole compounds to offer a valuable reference for researchers investigating this class of molecules.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant anticancer effects.[1] The versatility of the benzothiazole nucleus allows for extensive structural modifications, which can modulate the cytotoxic potency and selectivity against various cancer cell lines. This guide aims to provide an objective comparison of the performance of these derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Benzothiazole Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor of a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value is indicative of a more potent compound. The following table summarizes the IC50 values for a selection of benzothiazole derivatives against various human cancer cell lines, showcasing the potential of this chemical class.

Derivative Class/Compound IDCancer Cell LineCancer TypeIC50 (µM)
Thiourea Derivatives
IVeEACMouse Ehrlich Ascites Carcinoma10 - 24
IVfEACMouse Ehrlich Ascites Carcinoma10 - 24
IVhEACMouse Ehrlich Ascites Carcinoma10 - 24
VgEACMouse Ehrlich Ascites Carcinoma10 - 24
IVe, IVf, IVhMCF-7Breast Cancer15 - 30
IVe, IVf, IVhHeLaCervical Cancer33 - 48
Pyridine-based Derivatives
31ME-180Cervical Cancer4.01[2][3]
Indole-based Derivatives
55HT-29Colon Cancer0.024[3]
55H460Lung Cancer0.29[3]
55A549Lung Cancer0.84[3]
55MDA-MB-231Breast Cancer0.88[3]
2-Aminobenzothiazole Derivatives
OMS5A549Lung Cancer22.13[4]
OMS5MCF-7Breast Cancer39.51[4]
OMS14A549Lung Cancer34.09[4]
OMS14MCF-7Breast Cancer61.03[4]
Compound 13HCT116Colon Carcinoma6.43[5]
Compound 13A549Lung Cancer9.62[5]
Compound 13A375Malignant Melanoma8.07[5]
Compound 20HepG2Liver Cancer9.99[5]
Compound 20HCT-116Colon Carcinoma7.44[5]
Compound 20MCF-7Breast Cancer8.27[5]
Miscellaneous Derivatives
6bMCF-7Breast Cancer5.15[6]
4MCF-7Breast Cancer8.64[6]
5cMCF-7Breast Cancer7.39[6]
5dMCF-7Breast Cancer7.56[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., A549, MCF-7, HCT-116) are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • The cells are cultured in a complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • The benzothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.

    • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound.

    • Control wells should contain vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

    • The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[9]

  • MTT Addition and Incubation:

    • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[10]

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[8]

    • The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting and differentiating between apoptotic and necrotic cells via flow cytometry.[12]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol:

  • Cell Treatment and Harvesting:

    • Cells are seeded in 6-well plates and treated with the benzothiazole derivative at the desired concentrations for the specified time.

    • Both floating and adherent cells are collected. Adherent cells can be detached using a gentle, non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[14]

    • The cells are then pelleted by centrifugation.

  • Cell Washing:

    • The cell pellet is washed once with cold 1X PBS.

    • The cells are then re-centrifuged and the supernatant is discarded.

  • Staining:

    • The cells are resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • 100 µL of the cell suspension is transferred to a flow cytometry tube.[14]

    • 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) is added.[14]

    • 5 µL of PI solution is added.[14]

    • The cells are gently mixed and incubated for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • 400 µL of 1X Binding Buffer is added to each tube.

    • The samples are analyzed by flow cytometry as soon as possible.

    • The cell populations are identified as follows:

      • Annexin V-negative and PI-negative: Live, healthy cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture (e.g., A549, MCF-7) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Prepare Stock Solution of This compound Treatment Treat with Serial Dilutions of Compound (24-72h) CompoundPrep->Treatment CellSeeding->Treatment MTT_Add Add MTT Reagent (2-4h) Treatment->MTT_Add Solubilize Add Solubilizing Agent (e.g., DMSO) MTT_Add->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout CalcViability Calculate % Cell Viability Readout->CalcViability PlotCurve Plot Dose-Response Curve CalcViability->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50 G cluster_pathway Intrinsic Apoptosis Pathway Compound Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC promotes Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Bioactivity Analysis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Related Compounds in Anticancer and Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the potential bioactivity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine by comparing its anticipated performance with structurally similar benzothiazole derivatives and standard therapeutic agents. Due to a lack of publicly available data for the specific compound of interest, this analysis relies on experimental data from closely related analogues to forecast its efficacy in various assay systems. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. The 2-aminobenzothiazole scaffold, in particular, has been a focal point of extensive research. This guide synthesizes available preclinical data on bromo- and methyl-substituted 2-aminobenzothiazoles to provide a comparative overview of the potential cytotoxic and antimicrobial efficacy of this compound. The primary mechanisms of action for this class of compounds are believed to involve the induction of apoptosis in cancer cells, often through modulation of the PI3K/Akt/mTOR signaling pathway, and the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.

Quantitative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for various 2-aminobenzothiazole derivatives and standard drugs against several human cancer cell lines and microbial strains. It is important to note that these values can vary between studies due to different experimental conditions.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Derivatives and Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound VariousData Not Available-
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)~0.02[1]
2-(4-Aminophenyl)-6-bromobenzothiazoleVariousPotent Activity Reported[2]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[3]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[3]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)0.044[3]
Pyrimidine based carbonitrile benzothiazolePotent against 6 cancer cell linesData Not Available[3]
Doxorubicin (Standard) MCF-7 (Breast)0.1 - 1.0Standard Reference
Cisplatin (Standard) A549 (Lung)2.0 - 10.0Standard Reference

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzothiazole Derivatives and Standard Drugs

Compound/DrugMicroorganismMIC (µg/mL)Reference
Hypothetical: this compound VariousData Not Available-
Benzothiazole derivative with 7-bromo substitutionS. aureusPotent Activity Reported[4]
Benzothiazole derivative with 7-methyl substitutionE. coliPotent Activity Reported[4]
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1 - 6.2[4]
Benzothiazole clubbed isatin derivativesE. coli3.1[4]
Ciprofloxacin (Standard) E. coli0.015 - 1Standard Reference
Fluconazole (Standard) C. albicans0.25 - 2Standard Reference

Experimental Protocols

Detailed methodologies for key experiments commonly used to assess the anticancer and antimicrobial activity of benzothiazole derivatives are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11]

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and control antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway implicated in the anticancer activity of 2-aminobenzothiazole derivatives and a general workflow for their bioactivity screening.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by 2-aminobenzothiazole derivatives.

Bioactivity_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Comparison Compound Test Compound (this compound) Anticancer Anticancer Assays Compound->Anticancer Antimicrobial Antimicrobial Assays Compound->Antimicrobial MTT MTT Assay (Cell Viability) Anticancer->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Anticancer->Apoptosis MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC Data Quantitative Data (IC50 / MIC) MTT->Data Apoptosis->Data MIC->Data Comparison Comparison with Standard Drugs & Analogs Data->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Conclusion Conclusion on Potential Bioactivity SAR->Conclusion

Caption: General workflow for bioactivity screening of novel compounds.

References

Benchmarking the therapeutic potential of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine against standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of benzothiazole derivatives, a promising class of compounds in anticancer research, against established standard-of-care drugs. Due to the limited publicly available data on the specific compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, this guide will focus on the broader class of benzothiazole derivatives, drawing upon published experimental data to illustrate their potential efficacy and mechanisms of action.

Data Presentation: In Vitro Efficacy

The following tables summarize the cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, benchmarked against standard chemotherapeutic agents.

Table 1: Cytotoxicity of Benzothiazole Derivatives in Human Cancer Cell Lines

Compound/DrugCancer Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)Reference
Benzothiazole Derivative 7l HCT116 (Colon)MTT72Value not specified, but showed ≤50% viability at 10 µM[1][2]
Benzothiazole Derivative 7l HeLa (Cervical)MTT72Value not specified, but showed ≤50% viability at 10 µM[1][2]
Benzothiazole Derivative 10s HeLa (Cervical)Not SpecifiedNot Specified0.45[3]
Benzothiazole Derivative 10s HCT116 (Colon)Not SpecifiedNot Specified0.70[3]
Benzothiazole Derivative 10s PC-3 (Prostate)Not SpecifiedNot Specified0.92[3]
Benzothiazole Derivative 10s MDA-MB-231 (Breast)Not SpecifiedNot Specified1.80[3]
AZD5438 (CDK2 Inhibitor) HeLa, HCT116, PC-3, MDA-MB-231Not SpecifiedNot Specified10s was ~3-fold more potent[3]
1,5-Benzothiazepine 2c Hep G-2 (Liver)Not SpecifiedNot Specified3.29 ± 0.15[4]
Methotrexate Hep G-2 (Liver)Not SpecifiedNot Specified4.68 ± 0.17[4]
1,5-Benzothiazepine 2j DU-145 (Prostate)Not SpecifiedNot Specified15.42 ± 0.16[4]
Methotrexate DU-145 (Prostate)Not SpecifiedNot Specified21.96 ± 0.15[4]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Kinase Inhibition

A significant body of research points to the inhibition of various protein kinases as a primary mechanism of action for the anticancer effects of benzothiazole derivatives.[1][3][5] These kinases are often crucial for cell cycle progression, DNA damage repair, and cell survival, and their dysregulation is a hallmark of many cancers.

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives

Compound/DrugTarget KinaseIC₅₀ (nM)Reference
Benzothiazole Derivative 10s CDK2/cyclin A215.4[3]
AZD5438 CDK2/cyclin A2~46.2[3]
Benzothiazole Derivative SZM-1209 RIPK1Kd = 85[5]
Benzothiazole Derivative SZM-1209 RIPK3Kd > 10,000[5]

Note: Kd (dissociation constant) is a measure of binding affinity.

Experimental Protocols

The data presented in this guide are based on standard preclinical assays for anticancer drug discovery.[6][7][8]

In Vitro Cell Viability and Cytotoxicity Assays

1. MTT Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., a benzothiazole derivative) or a standard drug for a specified period (e.g., 72 hours).[1][2]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

2. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Principle: This assay quantifies the amount of ATP present, which indicates the presence of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the ATP concentration.[7][9]

  • Protocol Outline:

    • Plate cells in 96-well plates and treat with compounds as described for the MTT assay.

    • After the incubation period, add the CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis and allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is directly proportional to the number of viable cells.

In Vivo Xenograft Models

1. Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.[10][11] The efficacy of a test compound is evaluated by its ability to inhibit tumor growth.[12]

2. Protocol Outline:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency, harvest, and resuspend in a suitable medium (e.g., PBS or a mixture with Matrigel®) at a specific concentration (e.g., 5 x 10⁶ cells/100 µL).[10]

  • Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[10]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

  • Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control or standard drug according to a defined dosing schedule and route.

  • Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cell Cycle Progression Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CDK2_Cyclin_A CDK2_Cyclin_A mTOR->CDK2_Cyclin_A Cell_Proliferation Cell_Proliferation CDK2_Cyclin_A->Cell_Proliferation Benzothiazole_Derivative Benzothiazole_Derivative Benzothiazole_Derivative->CDK2_Cyclin_A Inhibition

Caption: Hypothetical signaling pathway inhibited by a benzothiazole derivative.

Experimental Workflow Diagram

G Start Start In_Vitro_Screening In Vitro Screening (e.g., MTT, CellTiter-Glo) Start->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays) Hit_Identification->Mechanism_of_Action In_Vivo_Xenograft In Vivo Efficacy (Xenograft Model) Mechanism_of_Action->In_Vivo_Xenograft Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for preclinical anticancer drug discovery.

References

Unveiling the Binding Affinity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine Analogues for Phosphoinositide 3-Kinase Gamma (PI3Kγ)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of the binding affinity of novel 2-aminobenzothiazole derivatives, exemplified by structures similar to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, against the well-validated oncological target, Phosphoinositide 3-Kinase Gamma (PI3Kγ). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of this chemical scaffold against alternative inhibitors. The binding affinities are presented as IC50 values, and detailed experimental protocols for common kinase inhibition assays are provided to ensure reproducibility and aid in the design of future experiments.

Comparative Binding Affinities for PI3Kγ

The following table summarizes the in vitro inhibitory potencies of various 2-aminobenzothiazole derivatives and other known inhibitors against the PI3Kγ enzyme. A lower IC50 value indicates a higher binding affinity and greater potency.

Compound ClassCompound/DerivativeTarget KinaseIC50 (nM)Reference
2-Aminobenzothiazole Derivative 1PI3Kγ9.0[1]
Derivative 2PI3Kγ20[1]
Compound 6 (benzothiazole moiety)PI3Kγ1.0 (Ki)[2]
Non-Benzothiazole IPI-549PI3Kγ16[2]
Duvelisib (PI3Kδ/γ dual inhibitor)PI3Kγ27[2]
Alpelisib (BYL719)PI3Kγ290[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the critical evaluation and replication of binding affinity data. Below are protocols for two common and robust in vitro kinase inhibition assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay quantitatively measures the inhibition of kinase activity by detecting the phosphorylation of a substrate through a FRET-based signal.

Materials:

  • Recombinant human PI3Kγ enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

  • Test compounds (2-aminobenzothiazole derivatives and other inhibitors)

  • Europium-labeled anti-phospho-substrate antibody (Donor fluorophore)

  • Allophycocyanin (APC)-labeled substrate (Acceptor fluorophore)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume black plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the PI3Kγ enzyme and the lipid substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of stop solution containing the Europium-labeled antibody and APC-labeled substrate.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a pulsed excitation (e.g., at 340 nm).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

Fluorescence Polarization (FP) Kinase Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Materials:

  • Recombinant human PI3Kγ enzyme

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Fluorescently labeled tracer (a small molecule that binds to the kinase active site)

  • Test compounds

  • 384-well low-volume black plates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in FP assay buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound or DMSO to the wells of the plate.

    • Add 5 µL of the PI3Kγ enzyme solution.

    • Add 10 µL of the fluorescently labeled tracer solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition: Measure the fluorescence polarization (in mP units) using a microplate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the tracer's binding to the enzyme.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase, Substrate, & ATP Solutions Add_Kinase_Substrate Add Kinase-Substrate Mix Reagent_Prep->Add_Kinase_Substrate Start_Reaction Add ATP to Initiate Add_Kinase_Substrate->Start_Reaction Incubate_Reaction Incubate at RT Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate Read Plate (TR-FRET/FP) Incubate_Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for in vitro kinase inhibition assays.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation Downstream Downstream Signaling (Cell Proliferation, Survival) AKT->Downstream Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

References

Comparative analysis of the anticancer mechanisms between benzothiazole and benzoxazole scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanistic nuances of two privileged heterocyclic scaffolds in oncology drug discovery.

Benzothiazole and benzoxazole moieties are cornerstones in medicinal chemistry, forming the structural core of numerous compounds with potent anticancer properties. Their inherent structural similarities, differing by a single heteroatom (sulfur in benzothiazole, oxygen in benzoxazole), give rise to distinct electronic and conformational characteristics that translate into diverse and often complementary anticancer mechanisms. This guide provides a comprehensive comparative analysis of these two scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating their therapeutic potential.

Core Anticancer Mechanisms: A Tale of Two Heterocycles

Both benzothiazole and benzoxazole derivatives exert their anticancer effects through a variety of mechanisms, primarily centered around the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. However, the specific pathways and molecular targets they engage can differ, influencing their efficacy against various cancer types.

Benzothiazole scaffolds have demonstrated a broad spectrum of anticancer activities.[1] A significant number of derivatives function by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This is often accompanied by cell cycle arrest, with different derivatives showing the ability to halt cell progression at the G1 or G2/M phases.[3][4] A notable mechanism for some benzothiazole compounds is the inhibition of crucial enzymes like carbonic anhydrase, which is often overexpressed in hypoxic tumors.[1]

Benzoxazole scaffolds , similarly, are potent inducers of apoptosis, predominantly through the mitochondrial pathway.[5] These compounds are also known to cause cell cycle arrest, frequently at the G0/G1 phase.[5] Some benzoxazole derivatives have been identified as inhibitors of key signaling molecules like those in the mTOR pathway, which is critical for cell growth and proliferation.[6]

Comparative Cytotoxicity: A Quantitative Overview

The in vitro cytotoxic activity of benzothiazole and benzoxazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Below is a summary of representative data.

ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[5]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[5]
Indole based hydrazine carboxamideHT29 (Colon)0.015[5]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[5]
Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[5]
Nitro-styryl containing benzothiazolePancreatic27[3]
Nitro-substituted derivativeHepG2 (Liver)56.98 (24h)[7]
Fluorine-substituted derivativeHepG2 (Liver)59.17 (24h)[7]
Benzoxazole N-methyl piperazinyl substituted derivativeMCF-7 (Breast)0.008 - 0.017[6]
N-methyl piperazinyl substituted derivativeMDA-231 (Breast)0.008 - 0.017[6]
3,4,5-trimethoxy substituted phenyl derivativeMCF-7 (Breast)0.10[8]
3,4,5-trimethoxy substituted phenyl derivativeA549 (Lung)0.13[8]
5-methylbenzo[d]oxazole derivativeHepG2 (Liver)3.22[9]
5-chlorobenzo[d]oxazole-based derivativeMCF-7 (Breast)4.75[9]
2-(4-tert-butylphenyl)-5-nitrobenzoxazoleA549 (Lung)17.41[10]
2-(4-tert-butylphenyl)-6-nitrobenzoxazoleA549 (Lung)20.50[10]

Signaling Pathways and Mechanistic Visualization

The anticancer effects of benzothiazole and benzoxazole derivatives are underpinned by their modulation of complex intracellular signaling pathways.

Benzothiazole-Mediated Anticancer Pathways

Benzothiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[2] The extrinsic pathway can be activated through death receptors, leading to the activation of caspase-8. Furthermore, some derivatives can induce cell cycle arrest by modulating the expression of key regulatory proteins.

Benzothiazole Anticancer Mechanisms cluster_0 Benzothiazole Derivative cluster_1 Cellular Effects cluster_2 Downstream Events cluster_3 Apoptosis & Cell Cycle Arrest BT Benzothiazole Derivative Mitochondria Mitochondrial Dysfunction BT->Mitochondria DeathReceptor Death Receptor Activation BT->DeathReceptor CellCycle Cell Cycle Proteins BT->CellCycle CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 G1_Arrest G1 Arrest CellCycle->G1_Arrest G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CellCycleArrest Cell Cycle Arrest G1_Arrest->CellCycleArrest G2M_Arrest->CellCycleArrest Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzothiazole anticancer signaling pathways.

Benzoxazole-Mediated Anticancer Pathways

Benzoxazole derivatives primarily induce apoptosis via the intrinsic pathway, initiated by mitochondrial stress. This leads to the activation of the caspase cascade, culminating in apoptosis. They also frequently cause cell cycle arrest in the G0/G1 phase, preventing cancer cell proliferation.

Benzoxazole Anticancer Mechanisms cluster_0 Benzoxazole Derivative cluster_1 Cellular Effects cluster_2 Downstream Events cluster_3 Apoptosis & Cell Cycle Arrest BO Benzoxazole Derivative Mitochondria Mitochondrial Dysfunction BO->Mitochondria CellCycle Cell Cycle Proteins BO->CellCycle mTOR_Pathway mTOR Pathway Inhibition BO->mTOR_Pathway Bax_inc Bax Increase Mitochondria->Bax_inc Bcl2_dec Bcl-2 Decrease Mitochondria->Bcl2_dec G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest Caspase9 Caspase-9 Activation Bax_inc->Caspase9 Bcl2_dec->Caspase9 CellCycleArrest Cell Cycle Arrest G0G1_Arrest->CellCycleArrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzoxazole anticancer signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzothiazole and benzoxazole anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzothiazole or benzoxazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][12][13]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.[1][2]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[14][15][16][17]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.[18][19][20][21]

Conclusion

Both benzothiazole and benzoxazole scaffolds are undeniably valuable in the development of novel anticancer agents. While they share common mechanistic ground in their ability to induce apoptosis and cell cycle arrest, the nuances in their preferred signaling pathways and molecular targets offer a rich landscape for drug design. Benzothiazoles present a broader range of reported mechanisms, including enzyme inhibition, which may offer advantages in specific cancer contexts like hypoxic tumors. Benzoxazoles, with their potent induction of apoptosis and effects on crucial growth pathways like mTOR, also hold significant promise. The choice between these scaffolds will ultimately depend on the specific cancer type being targeted and the desired mechanistic profile of the therapeutic agent. Further head-to-head comparative studies and the elucidation of novel molecular targets will continue to refine our understanding and unlock the full therapeutic potential of these remarkable heterocyclic compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a halogenated thiazole derivative. Adherence to these procedures is crucial for minimizing health risks and ensuring regulatory compliance.

Hazard Profile and Safety Precautions

Assumed Hazard Classification:

Hazard CategoryPotential EffectsPrecautionary Actions
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][3] May cause an allergic skin reaction.[1]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[4]
Respiratory Irritation May cause respiratory irritation.[1][3]Avoid breathing dust or vapors. Use only in a well-ventilated area or under a chemical fume hood.[3][5]
Environmental Hazards Potentially harmful to aquatic life.[5]Avoid release to the environment. Do not dispose of down the drain.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[4]

  • Body Protection: A laboratory coat must be worn.[4]

  • Respiratory Protection: If handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[4]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal service.[5] This compound must be treated as halogenated organic waste .[4][6]

1. Waste Segregation:

  • Collect waste containing this compound separately from non-halogenated organic waste, aqueous waste, and other incompatible waste streams.[6][7]

  • Solid waste (e.g., contaminated filter paper, gloves, weighing paper) should be collected in a designated container for solid halogenated organic waste.[5]

  • Liquid waste (e.g., solutions containing the compound) should be collected in a separate, dedicated container for liquid halogenated organic waste.[5][8]

2. Container Management:

  • Use a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene).[9]

  • The container must have a secure, tightly fitting lid and be kept closed at all times except when adding waste.[9][10]

  • Ensure the container is clearly and accurately labeled as soon as the first drop of waste is added.[11]

3. Labeling:

  • The label must include the words "Hazardous Waste".[10]

  • The full chemical name, "this compound," must be written out. Do not use abbreviations or chemical formulas.[11][12]

  • For liquid waste, indicate the approximate concentration and volume of the compound.[5][10]

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[8][9]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12]

  • The waste will be handled by a licensed professional waste disposal service for final treatment, likely through incineration at a regulated facility.[6]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

1. Evacuate and Secure:

  • Alert personnel in the immediate area and restrict access.[4]

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS department.[10]

2. Containment and Cleanup:

  • For small solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container.[13]

  • For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][10] Do not use combustible materials like paper towels for initial absorption.[4][10]

  • Collect the absorbent material and place it into the designated solid hazardous waste container.[2]

3. Decontamination:

  • Thoroughly clean the spill area with soap and water.[10]

  • Collect all decontamination materials, such as wipes and gloves, as solid hazardous waste.[5]

4. Reporting:

  • Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container is_solid->collect_solid Yes collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_solid->collect_liquid No check_container Is container properly labeled, sealed, and compatible? collect_solid->check_container collect_liquid->check_container check_container->collect_solid No, relabel/ re-container store_waste Store in designated Satellite Accumulation Area check_container->store_waste Yes contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end_disposal Disposal by Licensed Waste Carrier contact_ehs->end_disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar hazardous chemicals. Always consult your institution's specific safety protocols and a certified waste disposal contractor.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from analogous brominated and thiazole-containing organic molecules, this compound is presumed to present several hazards. The necessary personal protective equipment is outlined below.

Hazard CategoryPotential HazardRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.Chemical-resistant gloves (Nitrile for splash protection, consider Butyl or Neoprene for extended handling), lab coat, and appropriate protective clothing to prevent skin exposure.
Serious Eye Damage/Irritation Causes serious eye irritation.Safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.
Acute Toxicity (Inhalation) May cause respiratory irritation.Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Aquatic Hazard Potentially harmful to aquatic life.Avoid release to the environment.

Note: While disposable nitrile gloves provide short-term splash protection, they have poor resistance to some halogenated hydrocarbons and amines.[2][3] For prolonged or direct contact, consider more robust options like butyl or neoprene gloves and consult the manufacturer's chemical resistance guide.[4][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

  • Preparation : Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered.[6] Locate and verify the functionality of the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are inspected for any defects.

  • Weighing and Transfer : Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If possible, use a balance with a draft shield.

  • Experimental Procedure : Conduct all experimental work within the chemical fume hood. Keep all containers with the compound sealed when not in use.

  • Decontamination : After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or acetone) and collect the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Personal Hygiene : Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contact with the chemical.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are imperative to protect the environment and comply with regulations.

  • Waste Segregation : All materials contaminated with this compound must be disposed of as halogenated organic waste .[7] This includes:

    • Unused or excess chemical.

    • Reaction byproducts.

    • Contaminated lab supplies (e.g., pipette tips, filter paper, gloves, and cleaning materials).

  • Waste Containers : Use a dedicated, clearly labeled, and sealed container for halogenated organic waste.[6][7] Do not mix this waste with non-halogenated organic or other waste streams.[7]

  • Spill Management :

    • Small Spills : Use an inert absorbent material like vermiculite or sand to contain the spill.[1] Carefully collect the absorbed material and place it in the designated halogenated waste container.

    • Large Spills : Evacuate the area and contact your institution's emergency response team.

  • Final Disposal : Arrange for the disposal of the sealed hazardous waste container through your institution's licensed hazardous waste disposal service.[8] Ensure you provide a complete list of the container's contents.

Visual Workflow for Safe Handling and Disposal

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare Fume Hood don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh and Transfer don_ppe->weigh hazard1 Skin/Eye Irritant don_ppe->hazard1 experiment Conduct Experiment weigh->experiment hazard2 Harmful if Swallowed/Inhaled weigh->hazard2 decontaminate Decontaminate Workspace experiment->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.